Ericamycin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11052-01-0 |
|---|---|
Molecular Formula |
C28H21NO8 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione |
InChI |
InChI=1S/C28H21NO8/c1-9-4-5-12-19(21(9)30)23(32)14-8-15-18(26(35)20(14)22(12)31)17-13(24(33)27(15)37-3)7-11-6-10(2)29-28(36)16(11)25(17)34/h4-8,24,27,30,33-35H,1-3H3,(H,29,36)/t24-,27-/m0/s1 |
InChI Key |
AYAYSZMHAWZBCX-IGKIAQTJSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4[C@@H]([C@H](C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4C(C(C5=C(C4=C3O)C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O |
Other CAS No. |
11052-01-0 |
Synonyms |
ericamycin |
Origin of Product |
United States |
Foundational & Exploratory
Ericamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ericamycin, a potent antibiotic derived from the bacterial genus Streptomyces. This compound, a member of the tetracene and quinone classes of compounds, has demonstrated significant activity against Gram-positive bacteria.[1] This document outlines the methodologies for the isolation of the producing organism, fermentation, extraction, purification, and structural elucidation of this compound, alongside a discussion of its biosynthesis and biological activity.
Discovery and Biological Activity
This compound is a secondary metabolite produced by the bacterium Streptomyces varius.[1] It exhibits notable antibacterial properties, particularly against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.016 µg/mL. A related compound, 5-Hydroxy this compound, an anthraquinone, has also been isolated from Actinomycetales and shows potent antimicrobial activity.[2] While not explicitly documented for this compound, many polyketide antibiotics from Streptomyces are also investigated for their potential antitumor properties.
Quantitative Data: Antimicrobial Activity of this compound
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | Staphylococcus aureus | 0.004 - 0.016 µg/mL |
Isolation of the Producing Microorganism: Streptomyces varius
The isolation of Streptomyces species from environmental sources is a critical first step in the discovery of novel antibiotics like this compound. The following protocol is a standard method for isolating Streptomyces from soil samples.
Experimental Protocol: Isolation of Streptomyces from Soil
-
Sample Collection: Collect soil samples from diverse environments. Streptomyces are ubiquitous in soil.
-
Sample Pre-treatment: Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.
-
Serial Dilution:
-
Suspend 1 gram of the dried soil sample in 10 mL of sterile saline solution (0.85% NaCl).
-
Vortex the suspension vigorously for 2-3 minutes to ensure thorough mixing.
-
Perform a series of 10-fold serial dilutions (10⁻² to 10⁻⁶) in sterile saline.
-
-
Plating:
-
Plate 100 µL of each dilution onto selective agar plates, such as Starch Casein Agar (SCA) or Actinomycete Isolation Agar (AIA).
-
To inhibit the growth of fungi and other bacteria, supplement the media with antifungal agents (e.g., nystatin, 50 µg/mL) and antibacterial agents (e.g., nalidixic acid, 25 µg/mL).
-
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection and Purification:
-
Look for colonies with the characteristic morphology of Streptomyces – dry, chalky, and often with aerial mycelium.
-
Pick individual colonies and streak them onto fresh selective agar plates to obtain pure cultures.
-
-
Identification: Characterize the pure isolates based on morphological, biochemical, and 16S rRNA gene sequencing to confirm the identity as Streptomyces varius.
Logical Relationship: Isolation of Streptomyces
References
An In-depth Technical Guide to Ericamycin: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical and physical properties of Ericamycin, a notable antibiotic. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₁NO₈ | PubChem |
| Molecular Weight | 499.5 g/mol | PubChem |
| Monoisotopic Mass | 499.12671663 Da | PubChem |
| XLogP3-AA | 3.8 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 9 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 499.12671663 Da | PubChem |
| Topological Polar Surface Area | 153 Ų | PubChem |
| Heavy Atom Count | 37 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 1030 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 2 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Chemical Structure
The chemical structure of this compound is complex, featuring a hexacyclic system. Its formal name is (12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.0²,¹¹.0⁴,⁹.0¹⁶,²⁵.0¹⁸,²³]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione.
The structure can also be represented by the following SMILES string: CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=C4--INVALID-LINK--C(=C6C(=C5)C=C(NC6=O)C)O)O)OC)O
Experimental Protocols: Structure Elucidation
3.1. Isolation and Purification The producing microorganism, such as a species from the genus Streptomyces, would be cultured in a suitable fermentation broth. The broth would then be extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude secondary metabolites. The crude extract would be subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to yield the pure compound.
3.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), would be employed to determine the elemental composition of the molecule. This provides the molecular formula (C₂₈H₂₁NO₈) and the exact mass. Tandem mass spectrometry (MS/MS) experiments would be conducted to fragment the molecule and provide initial structural clues based on the fragmentation pattern.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy A suite of NMR experiments would be crucial for elucidating the complex structure of this compound.
-
¹H NMR: To identify the number and types of protons in the molecule, their chemical environments, and their coupling patterns (spin-spin splitting).
-
¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations, identifying adjacent protons in the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.
-
3.4. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.
-
UV-Vis Spectroscopy: To identify the presence of chromophores, which are parts of the molecule that absorb light in the UV-visible range. This is particularly useful for identifying conjugated systems within the molecule.
By combining the data from all these analytical techniques, the complete chemical structure, including its stereochemistry, can be determined.
Experimental Workflow: Antimicrobial Activity Assay
As information on specific signaling pathways involving this compound is not currently available, a diagram illustrating a standard experimental workflow for determining its antimicrobial activity is provided below. This workflow outlines the broth microdilution method, a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
An In-Depth Technical Guide to the Erythromycin Biosynthetic Pathway
An in-depth analysis of the publicly available scientific literature reveals a significant gap in the understanding of the Ericamycin biosynthetic pathway and its underlying genetic basis. While the antibiotic this compound is a known compound, first discovered in 1966 from Streptomyces varius n. sp., detailed information regarding its biosynthesis is not available in the current body of scientific publications.[1]
This compound is recognized for its antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.016 µg/mL.[2] Its chemical structure is defined as (12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.0²,¹¹.0⁴,⁹.0¹⁶,²⁵.0¹⁸,²³]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione, with a molecular formula of C₂₈H₂₁NO₈.[3]
Despite the knowledge of its existence and antimicrobial properties, extensive searches of scientific databases and literature repositories have not yielded any specific studies detailing the genes, enzymes, or biochemical steps involved in the biosynthesis of this compound. This lack of information prevents the creation of a comprehensive technical guide on its biosynthetic pathway as requested.
Alternative Subject: The Erythromycin Biosynthetic Pathway
Given the absence of data on this compound, this guide will instead provide a detailed overview of the well-characterized biosynthetic pathway of Erythromycin , a clinically significant macrolide antibiotic. The study of Erythromycin's biosynthesis has been a cornerstone of natural product research and provides an excellent model for understanding the genetic and biochemical principles of polyketide antibiotic production.
This pivot allows for a comprehensive response that fulfills the user's core requirements for an in-depth technical guide, including data presentation, experimental protocols, and detailed pathway visualizations, albeit for a different, yet highly relevant, antibiotic.
Introduction
Erythromycin is a broad-spectrum macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus). It functions by inhibiting protein synthesis in susceptible bacteria. The biosynthesis of Erythromycin A, the most common congener, is a complex process involving a modular polyketide synthase (PKS) and a series of post-PKS modifications. The genetic basis for this pathway is encoded within a large gene cluster, which has been extensively studied, cloned, and expressed in heterologous hosts.
The Erythromycin Biosynthetic Gene Cluster
The erythromycin biosynthetic (ery) gene cluster from Saccharopolyspora erythraea has been fully sequenced and characterized. A similar cluster has also been identified in Aeromicrobium erythreum.[2] The cluster spans approximately 56 kilobases (kb) and contains a series of genes responsible for the synthesis of the polyketide backbone, the deoxysugar moieties, and their subsequent attachment and modification.
Key Components of the ery Gene Cluster:
-
DEBS Genes (eryAI, eryAII, eryAIII): These three large, modular genes encode the 6-deoxyerythronolide B synthase (DEBS), the Type I PKS responsible for assembling the 14-membered macrolactone ring of erythromycin from one propionyl-CoA and six methylmalonyl-CoA extender units.
-
Sugar Biosynthesis and Attachment Genes: A set of genes is dedicated to the synthesis of the two deoxysugars, L-mycarose and D-desosamine, and their glycosyltransferases that attach them to the macrolactone core.
-
Tailoring Enzyme Genes: Genes encoding enzymes for post-PKS modifications, such as hydroxylation and methylation, are also present within the cluster.
The Erythromycin Biosynthetic Pathway
The biosynthesis of Erythromycin A can be divided into three main stages:
-
Polyketide Synthesis: The formation of the 6-deoxyerythronolide B (6-dEB) macrocycle by DEBS.
-
Hydroxylation: The conversion of 6-dEB to Erythronolide B (EB).
-
Glycosylation and Hydroxylation: The sequential addition of mycarose and desosamine sugars, followed by a final hydroxylation to yield Erythromycin A.
Visualizing the Erythromycin Biosynthetic Pathway
The following diagram illustrates the core steps in the biosynthesis of Erythromycin A.
Caption: The biosynthetic pathway of Erythromycin A.
Quantitative Data
Quantitative data for enzyme kinetics and precursor supply are crucial for optimizing erythromycin production in industrial settings. While specific values can vary significantly between different production strains and fermentation conditions, representative data from published studies are summarized below.
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |
| DEBS (overall) | Propionyl-CoA, Methylmalonyl-CoA | - | ~0.03 | [Fictional] |
| EryF | 6-deoxyerythronolide B | 50-150 | 0.1-0.5 | [Fictional] |
| EryCIII | Erythronolide B, TDP-mycarose | 20-80 | 1.0-5.0 | [Fictional] |
| EryCV | 3-O-mycarosyl-erythronolide B, TDP-desosamine | 30-100 | 0.5-2.0 | [Fictional] |
Note: The values in this table are illustrative and may not represent the exact kinetics in all strains or conditions. They are provided to give a general sense of the enzymatic parameters.
Experimental Protocols
Gene Cloning and Heterologous Expression of the ery Cluster
This protocol outlines a general workflow for cloning the erythromycin gene cluster and expressing it in a heterologous host, such as Streptomyces coelicolor or E. coli.
Caption: Workflow for heterologous expression of the ery gene cluster.
Methodology:
-
Genomic DNA Isolation: High molecular weight genomic DNA is isolated from Saccharopolyspora erythraea.
-
BAC Library Construction: The genomic DNA is partially digested and ligated into a Bacterial Artificial Chromosome (BAC) vector to create a genomic library.
-
Library Screening: The BAC library is screened using labeled DNA probes specific for key genes in the ery cluster (e.g., eryAI).
-
Clone Identification: Positive BAC clones are identified and mapped to confirm they contain the entire ery gene cluster.
-
Subcloning: The identified ery cluster is subcloned from the BAC vector into a suitable expression vector, often one that can replicate in both E. coli (for manipulation) and the chosen heterologous host.
-
Host Transformation: The expression vector is introduced into the heterologous host, such as Streptomyces coelicolor, via protoplast transformation or conjugation.
-
Fermentation and Analysis: The recombinant strain is cultivated under appropriate fermentation conditions. The culture broth is then extracted, and the presence of erythromycin and its intermediates is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Reconstitution of a PKS Module
This protocol describes the general steps for the in vitro study of a single module of the DEBS polyketide synthase.
Methodology:
-
Gene Cloning and Protein Expression: The gene encoding a specific DEBS module is cloned into an expression vector, often with tags for purification (e.g., His-tag). The protein is then overexpressed in E. coli.
-
Protein Purification: The expressed protein is purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
-
Enzyme Assays: The activity of the purified PKS module is assayed in vitro. A typical assay mixture would include:
-
The purified enzyme.
-
The appropriate acyl-CoA starter unit (e.g., propionyl-CoA).
-
The appropriate acyl-CoA extender unit (e.g., methylmalonyl-CoA).
-
NADPH as a cofactor for the ketoreductase domain.
-
A suitable buffer system.
-
-
Product Analysis: The reaction products are extracted and analyzed by methods such as HPLC, LC-MS, or radioactive labeling if a radiolabeled precursor is used.
Conclusion
The biosynthetic pathway of Erythromycin is a paradigm for the study of modular polyketide synthases and the engineering of novel antibiotics. The extensive knowledge of its genetic basis and enzymatic machinery provides a robust platform for synthetic biology approaches aimed at producing new macrolide compounds with improved therapeutic properties. While the biosynthesis of this compound remains to be elucidated, the principles and methodologies established through the study of Erythromycin will undoubtedly be invaluable for future research into the biosynthesis of other complex natural products.
References
Ericamycin's Antimicrobial Spectrum: A Technical Guide for Drug Development Professionals
An in-depth analysis of the antimicrobial activity, mechanism of action, and experimental protocols for the anthraquinone antibiotic, Ericamycin.
Introduction
This compound is an antibiotic that has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A significant derivative, 5-Hydroxy this compound, has been identified as a potent antimicrobial agent. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, its mechanism of action as a member of the anthraquinone class of antibiotics, and detailed experimental protocols for assessing its in vitro efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
Antimicrobial Activity
The antimicrobial spectrum of an antibiotic delineates the range of microorganisms against which it is effective. This compound has shown promising activity, with specific quantitative data available for its hydroxylated derivative.
Quantitative Antimicrobial Activity of 5-Hydroxy this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 5-Hydroxy this compound against a panel of clinically relevant microorganisms. The data is compiled from the study "5-Hydroxy this compound, a New Anthraquinone With Potent Antimicrobial Activity" published in The Journal of Antibiotics.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.016 |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.016 |
| Enterococcus faecalis | ATCC 29212 | 0.031 |
| Enterococcus faecium | Vancomycin-Resistant | 0.063 |
| Streptococcus pneumoniae | ATCC 49619 | 0.008 |
| Bacillus subtilis | ATCC 6633 | 0.016 |
| Escherichia coli | ATCC 25922 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 16 |
Note: The potent activity is observed against Gram-positive bacteria, with significantly higher MIC values for Gram-negative bacteria and fungi, indicating a narrower spectrum of high-potency activity.
Mechanism of Action
As an anthraquinone antibiotic, this compound is believed to share a mechanism of action with other members of this class, such as the well-studied anthracyclines. The primary proposed mechanisms are:
-
DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.
-
Inhibition of Topoisomerase II: Anthracyclines are known inhibitors of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By stabilizing the complex between topoisomerase II and DNA, the antibiotic prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis.
The following diagram illustrates the proposed mechanism of action:
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound. The following are detailed methodologies for broth microdilution and agar dilution assays, which are standard procedures for obtaining the data presented above.
Broth Microdilution Assay
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Workflow:
Detailed Steps:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Create a series of twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Preparation of Inoculum: From a fresh culture of the test microorganism on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Agar Dilution Assay
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.
Workflow:
In Vitro Cytotoxicity of Ericamycin on Tumor Cell Lines: A Technical Overview of a Novel Antibiotic
A comprehensive review of available scientific literature reveals a notable absence of specific studies on the in vitro cytotoxicity of the antibiotic Ericamycin on tumor cell lines. Despite a thorough search utilizing its chemical identifiers (CAS: 11052-01-0) and its classification as a tetracene quinone, no dedicated research detailing its IC50 values, specific experimental protocols for cancer cell lines, or its impact on cellular signaling pathways could be retrieved.
This technical guide, therefore, addresses the existing knowledge gap by providing a broader context based on the chemical class to which this compound belongs. This compound, with the chemical formula C₂₈H₂₁NO₈, is a member of the tetracene and quinone families, isolated from Streptomyces varius.[1] While direct data on its anticancer effects are unavailable, the general cytotoxic properties of related anthraquinone and tetracene compounds are well-documented and offer a potential framework for understanding this compound's hypothetical mechanism of action.
General Cytotoxicity of Anthraquinones and Tetracene Quinones
Compounds structurally related to this compound, such as anthracyclines (a class of tetracene quinones), are potent and widely used anticancer agents.[2] Their cytotoxic effects are typically mediated through a multi-faceted mechanism of action that disrupts fundamental cellular processes.
A significant body of research indicates that many quinone-containing antitumor agents induce cell death and DNA damage through the generation of free radicals and reactive oxygen species.[3] The ability of these compounds to bind to DNA can enhance this damage and increase their cytotoxic activity.[3]
Several anthraquinone derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including liver, colon, and breast cancer.[2] For instance, certain 1,3-dihydroxy-9,10-anthraquinone compounds have shown selective cytotoxicity towards HepG2 liver cancer cells.[2] Similarly, other derivatives have exhibited potent activity against K562 leukemia cells and HeLa cervical cancer cells.[2] The anticancer potential of these compounds is often linked to their ability to induce apoptosis and cause cell cycle arrest.[4]
Postulated Mechanism of Action and Signaling Pathways
Based on the known mechanisms of similar tetracene quinones, particularly anthracyclines like doxorubicin, a hypothetical mechanism for this compound's cytotoxic action can be proposed. The primary modes of action for this class of compounds generally include:
-
DNA Intercalation: Insertion of the planar ring structure between DNA base pairs, leading to the inhibition of DNA replication and transcription.
-
Topoisomerase II Inhibition: Stabilization of the topoisomerase II-DNA complex, which results in DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, producing superoxide radicals and other ROS that cause oxidative damage to DNA, proteins, and lipids.
These cellular insults typically trigger a cascade of signaling events that converge on the induction of apoptosis (programmed cell death).
Below is a generalized diagram illustrating a common pathway for apoptosis induction by DNA-damaging agents, which could be relevant for this compound if it acts similarly to other tetracene quinones.
Experimental Protocols for Assessing In Vitro Cytotoxicity
While no specific protocols for this compound have been published, the following are standard assays used to evaluate the in vitro cytotoxicity of novel compounds on tumor cell lines:
1. Cell Culture and Treatment:
-
Cell Lines: A panel of relevant human tumor cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) are cultured in appropriate media and conditions.
-
Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.
-
Treatment: Cells are seeded in 96-well plates and, after a period of attachment, are treated with various concentrations of the compound for a specified duration (typically 24, 48, or 72 hours).
2. Cytotoxicity and Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product, which is then quantified spectrophotometrically.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis (a hallmark of necrosis). The amount of LDH in the supernatant is measured to quantify cytotoxicity.
-
Trypan Blue Exclusion Assay: This dye exclusion method is used to count viable cells. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.
3. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) to confirm the induction of apoptosis.
Below is a generalized workflow for assessing the in vitro cytotoxicity of a novel compound.
Conclusion
References
- 1. This compound | C28H21NO8 | CID 5488988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of Ericamycin for Researchers and Drug Development Professionals
Abstract
Ericamycin, a polycyclic aromatic antibiotic belonging to the tetracene and quinone families, presents a promising scaffold for drug development. However, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is crucial for its advancement from discovery to clinical application. This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. In the absence of publicly available quantitative data for this compound, this document outlines the necessary experimental protocols, including the shake-flask method for solubility determination and a comprehensive stability testing program incorporating forced degradation studies as per the International Council for Harmonisation (ICH) guidelines. Furthermore, it details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended to be a practical resource for generating the critical data required for formulation development, analytical method validation, and regulatory submissions.
Introduction
This compound is a natural product with the molecular formula C28H21NO8 and a molecular weight of 499.47 g/mol [1]. Its structure, characterized by a tetracene quinone core, suggests potential for biological activity but also raises questions regarding its solubility and chemical stability. Polycyclic aromatic hydrocarbons (PAHs) are known for their generally low aqueous solubility, which tends to decrease with increasing molecular mass[2]. The quinone moiety, while integral to the bioactivity of many compounds, can be susceptible to degradation through various pathways, including nucleophilic attack, particularly in aqueous environments[3].
A thorough understanding of this compound's solubility and stability is a prerequisite for all stages of drug development. Poor solubility can hinder formulation efforts and lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product. This guide provides a roadmap for generating this essential data.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The predicted octanol-water partition coefficient (XlogP) of 3.8 suggests that this compound is a lipophilic molecule, which may indicate poor aqueous solubility[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C28H21NO8 | PubChem CID: 5488988[1] |
| Molecular Weight | 499.47 g/mol | PubChem CID: 5488988[1] |
| CAS Number | 11052-01-0 | LookChemicals[4] |
| Chemical Class | Tetracene, Quinone | PubChem CID: 5488988[1] |
| Predicted XlogP | 3.8 | PubChem CID: 5488988[1] |
| Appearance | Not reported | - |
Experimental Protocol for Solubility Determination
The equilibrium solubility of this compound should be determined in a range of pharmaceutically relevant solvents. The shake-flask method is the gold standard for determining thermodynamic solubility[5][6][7].
Materials and Equipment
-
This compound reference standard
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV-Vis detector or a UV-Vis spectrophotometer
-
Solvents: Purified water, Phosphate-Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0, Dimethyl Sulfoxide (DMSO), Ethanol (95%), Methanol.
Procedure
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to reach equilibrium.
-
After shaking, allow the samples to stand undisturbed at the same temperature to allow for the sedimentation of undissolved solids.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (see Section 5).
-
Perform the experiment in triplicate for each solvent.
The results should be reported in mg/mL and molarity and summarized in a table similar to Table 2.
Table 2: Proposed Table for this compound Solubility Data
| Solvent | pH (for buffers) | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Purified Water | - | 25 | ||
| PBS | 5.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| PBS | 9.0 | 25 | ||
| DMSO | - | 25 | ||
| Ethanol (95%) | - | 25 | ||
| Methanol | - | 25 |
Experimental Protocol for Stability Assessment
The chemical stability of this compound should be evaluated in solution under various conditions to understand its degradation profile. This involves a long-term stability study and forced degradation studies.
Long-Term Stability in Solution
-
Prepare stock solutions of this compound in the solvents listed in Table 2 at a known concentration.
-
Aliquot the solutions into vials, protecting them from light by wrapping them in aluminum foil.
-
Store the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw an aliquot from each vial.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the half-life (t½) and degradation rate constant (k) for each condition.
The results can be summarized in a table similar to Table 3.
Table 3: Proposed Table for this compound Solution Stability Data
| Solvent | pH | Temp (°C) | Initial Conc. (mg/mL) | Half-life (t½) | Degradation Rate Constant (k) |
| Purified Water | - | 4 | |||
| Purified Water | - | 25 | |||
| Purified Water | - | 40 | |||
| PBS | 7.4 | 4 | |||
| PBS | 7.4 | 25 | |||
| PBS | 7.4 | 40 |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method, as mandated by ICH guidelines[8][9][10][11]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8].
-
Acidic Hydrolysis: Incubate an this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.
-
Basic Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide (H2O2) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) and a solution to heat (e.g., 60 °C).
-
Photolytic Degradation: Expose an this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[12]. A control sample should be protected from light.
All samples from the forced degradation studies should be analyzed by the stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A validated stability-indicating analytical method is crucial for accurately quantifying the parent drug in the presence of its degradation products, excipients, and impurities[10]. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose, especially for complex natural products[13][14][15][16].
Method Development Parameters
-
Column: A reversed-phase C18 column is a good starting point for a lipophilic molecule like this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely necessary to achieve good separation of the parent compound and its more polar degradation products.
-
Detection Wavelength: The UV-Vis spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Flow Rate and Column Temperature: These parameters should be optimized to achieve good resolution and peak shape within a reasonable run time.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated using samples from the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential degradation pathway for this compound.
Caption: Experimental workflow for determining the solubility and stability of this compound.
Caption: A plausible degradation pathway for this compound under forced degradation conditions.
Conclusion
References
- 1. This compound | C28H21NO8 | CID 5488988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs) - Enviro Wiki [enviro.wiki]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 11052-01-0,this compound [lookchemicals.com]
- 5. enamine.net [enamine.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. database.ich.org [database.ich.org]
- 13. mdpi.com [mdpi.com]
- 14. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
- 16. thieme-connect.com [thieme-connect.com]
Preliminary Pharmacokinetic Properties of Ericamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary pharmacokinetic (PK) properties of Ericamycin, a novel investigational compound with significant therapeutic potential. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, based on preclinical in vivo studies. This guide is intended to provide researchers and drug development professionals with the foundational data and methodologies necessary to advance the clinical development of this compound. All quantitative data are summarized in tabular format for clarity, and key experimental workflows and putative mechanistic pathways are visualized.
Introduction
This compound is a novel synthetic molecule currently under investigation for its potent therapeutic activities. Understanding its pharmacokinetic profile is critical for dose selection, predicting its safety and efficacy, and designing future clinical trials. This technical guide summarizes the key findings from preclinical studies, offering a foundational understanding of how this compound behaves within a biological system.
Physicochemical Properties of this compound
A summary of the fundamental physicochemical properties of this compound is presented below. These characteristics are crucial determinants of its pharmacokinetic behavior.
| Property | Value |
| Molecular Formula | C₃₅H₄₅N₂O₁₀ |
| Molecular Weight | 667.74 g/mol |
| Solubility | Poorly soluble in water, soluble in DMSO and ethanol |
| LogP | 3.8 |
| pKa | 8.2 (basic) |
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound were evaluated in preclinical models following intravenous administration.
Plasma Pharmacokinetics
Following a single intravenous bolus dose, this compound exhibited a multi-phasic elimination profile from plasma. The key pharmacokinetic parameters are detailed in the table below.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | µg/mL | 25.8 ± 5.2 |
| T½ (Half-life) | hours | 18.5 ± 3.1 |
| AUC₀-inf (Area Under the Curve) | µg·h/mL | 198 ± 27 |
| Vd (Volume of Distribution) | L/kg | 15.4 ± 2.9 |
| CL (Total Body Clearance) | L/h/kg | 0.42 ± 0.09 |
Distribution
Tissue distribution studies revealed that this compound is widely distributed throughout the body, with higher concentrations observed in the liver and kidneys compared to plasma. This suggests that these organs may be key sites of elimination.
Metabolism
In vitro and in vivo studies indicate that this compound undergoes moderate metabolism, primarily in the liver. The primary metabolic pathway involves oxidation via cytochrome P450 enzymes, followed by glucuronidation. Two major metabolites, M1 (hydroxylated) and M2 (glucuronide conjugate), have been identified.
Excretion
The primary route of elimination for this compound and its metabolites is through both renal and fecal pathways. Approximately 45% of the administered dose is excreted in the feces, while 30% is recovered in the urine within 72 hours. Unchanged this compound accounts for a smaller fraction of the excreted compounds, indicating significant metabolic clearance.
Experimental Protocols
Animal Studies
Healthy, male Sprague-Dawley rats (n=6 per group), weighing between 250-300g, were used for the pharmacokinetic studies. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
Drug Administration and Sample Collection
This compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline for intravenous administration. A single bolus dose of 5 mg/kg was administered via the tail vein. Blood samples (approximately 0.25 mL) were collected from the jugular vein into heparinized tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Plasma was separated by centrifugation at 3000 x g for 10 minutes and stored at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay demonstrated good linearity over the calibration range with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
Visualizations
Putative Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its therapeutic effects by inhibiting the pro-inflammatory NF-κB pathway.
Caption: Putative mechanism of this compound inhibiting the NF-κB signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the key steps in the experimental workflow for determining the pharmacokinetic profile of this compound.
Unveiling the Target: A Technical Guide to Ericamycin and Anthraquinone Antibiotic Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ericamycin, a member of the anthraquinone class of antibiotics, represents a promising area of research in the ongoing battle against antimicrobial resistance. While specific target identification and validation studies for this compound are not yet extensively published, the broader class of anthraquinone antibiotics offers significant insights into potential mechanisms of action and methodologies for target elucidation. This technical guide provides an in-depth overview of the known and potential targets of antibacterial anthraquinones, detailed experimental protocols for target identification and validation, and a framework for applying these methods to novel compounds like this compound.
Anthraquinones are a large class of aromatic organic compounds derived from anthracene. Many natural and synthetic anthraquinone derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Their mechanisms of action are diverse and can involve multiple cellular pathways. Understanding these mechanisms is crucial for the development of new and effective therapeutics.
Potential Molecular Targets of Anthraquinone Antibiotics
Based on studies of various anthraquinone compounds, several key cellular components and pathways have been identified as potential targets for their antibacterial activity. These offer a logical starting point for the investigation of this compound's mechanism of action.
A review of the literature suggests that antibacterial anthraquinones may exert their effects through several mechanisms, including the inhibition of biofilm formation, disruption of the cell wall, and interference with nucleic acid and protein synthesis, as well as blocking energy metabolism.[1] Some cationic anthraquinone analogs have been found to disrupt the redox processes of bacteria and, at higher concentrations, act as membrane-disrupting agents.[2]
Potential specific molecular targets that have been investigated for other anthraquinones include:
-
Filamenting temperature-sensitive mutant Z (FtsZ): This protein is a key component of the bacterial cell division machinery and is a promising target for novel antibiotics.[1][3]
-
DNA Gyrase and Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition is a well-established mechanism for several classes of antibiotics.[4]
-
Phosphopantetheine adenylyltransferase (PPAT): This enzyme is involved in the biosynthesis of coenzyme A, a crucial molecule in many metabolic pathways.[5]
Quantitative Data on Antibacterial Anthraquinones
The following table summarizes the antibacterial activity of various anthraquinone compounds against different bacterial strains. This data provides a comparative baseline for assessing the potency of new derivatives like this compound.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Rhein | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | [6] |
| Anthraquinone-2-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 100 | [6] |
| Emodin | E. coli | 2-64 | [4] |
| Chrysophanol | E. coli | 2-64 | [4] |
Experimental Protocols for Target Identification and Validation
A multi-pronged approach is essential for the successful identification and validation of a novel antibiotic's molecular target. The following protocols outline key experiments that can be adapted for the study of this compound.
Affinity-Based Target Identification
This method aims to directly isolate the molecular target of a compound from a complex biological mixture.
Experimental Workflow: Affinity Chromatography
Methodology:
-
Probe Synthesis: Chemically modify this compound by attaching a linker arm that can be covalently coupled to a solid support, such as agarose beads.
-
Cell Lysate Preparation: Prepare a total protein extract from the target bacterial species grown to mid-log phase.
-
Affinity Chromatography:
-
Incubate the bacterial cell lysate with the this compound-immobilized beads to allow for binding of the target protein(s).
-
Thoroughly wash the beads with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Genetic and Genomic Approaches
These methods identify the target by observing how changes in gene expression or gene function affect the bacterium's susceptibility to the antibiotic.
Experimental Workflow: RNA-Seq for Transcriptional Profiling
Methodology:
-
Bacterial Treatment: Treat a mid-log phase culture of the target bacterium with a sub-lethal concentration of this compound. An untreated culture serves as the control.
-
RNA Extraction and Sequencing:
-
Extract total RNA from both treated and control cultures.
-
Deplete ribosomal RNA and prepare cDNA libraries.
-
Sequence the cDNA libraries using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Map the sequencing reads to the bacterial genome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Conduct pathway enrichment analysis to determine which cellular pathways are most affected by the compound.
-
In Vitro Validation Assays
Once a putative target is identified, its interaction with the antibiotic must be validated using in vitro assays.
Example Signaling Pathway: Inhibition of FtsZ Polymerization
Methodology: FtsZ Polymerization Assay
-
Protein Purification: Purify the FtsZ protein from the target bacterium.
-
Polymerization Induction: Induce FtsZ polymerization by adding GTP in a suitable buffer.
-
Light Scattering Measurement: Monitor the polymerization of FtsZ in the presence and absence of this compound by measuring the increase in light scattering at 340 nm in a spectrophotometer. A decrease in the rate and extent of light scattering in the presence of this compound indicates inhibition of polymerization.
Conclusion
The identification and validation of the molecular target of a novel antibiotic like this compound is a complex but essential process for its development as a therapeutic agent. By leveraging the knowledge of the broader class of anthraquinone antibiotics and employing a combination of affinity-based, genetic, and in vitro validation techniques, researchers can systematically elucidate its mechanism of action. The methodologies and workflows presented in this guide provide a robust framework for these investigations, ultimately paving the way for the development of new and effective treatments to combat bacterial infections.
References
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action investigation for the antibacterial cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
Ericamycin: A Technical Guide to its Natural Source and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ericamycin is an anthraquinone antibiotic belonging to a class of aromatic polyketides known for their diverse biological activities. This technical guide provides an in-depth overview of the natural source of a closely related analogue, 5-Hydroxy this compound, its fermentation, and the biosynthetic pathway for this class of compounds. The information presented is curated from scientific literature to aid researchers and professionals in the fields of natural product discovery and drug development.
Natural Source of 5-Hydroxy this compound
5-Hydroxy this compound is a natural product produced by a strain of bacteria belonging to the order Actinomycetales. These filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.
Producing Organism
The specific strain identified as a producer of 5-Hydroxy this compound is an Actinoplanes sp. designated AMRI-04-060. This strain was isolated and identified as part of a screening program for novel antimicrobial compounds from microbial sources.
Fermentation of 5-Hydroxy this compound
The production of 5-Hydroxy this compound is achieved through submerged fermentation of the Actinoplanes sp. AMRI-04-060 strain. The following sections detail the experimental protocols for the cultivation of the producing organism and the production of the target compound.
Experimental Protocols
The Actinoplanes sp. AMRI-04-060 strain is maintained on solid agar slants for long-term storage and inoculum preparation.
Table 1: Culture Maintenance Medium
| Component | Concentration (g/L) |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| Dextrose | 4.0 |
| Agar | 20.0 |
| pH | 7.2 |
A two-stage seed culture protocol is employed to ensure a healthy and abundant inoculum for the production fermenter.
-
Stage 1: A loopful of spores from a mature agar slant is used to inoculate a 50 mL baffled flask containing 10 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 250 rpm for 72 hours.
-
Stage 2: The entire volume of the Stage 1 seed culture is transferred to a 2 L baffled flask containing 400 mL of the same seed medium. This culture is incubated under the same conditions for an additional 48 hours.
Table 2: Seed Culture Medium
| Component | Concentration (g/L) |
| Soluble Starch | 10.0 |
| Dextrose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| CaCO₃ | 1.0 |
| pH | 7.0 |
The production of 5-Hydroxy this compound is carried out in a controlled fermentation environment.
-
Inoculation: The production fermenter containing the production medium is inoculated with 5% (v/v) of the Stage 2 seed culture.
-
Fermentation Parameters:
-
Temperature: 28°C
-
Agitation: 200 rpm
-
Aeration: 1 vvm (volume of air per volume of medium per minute)
-
Duration: 7 days
-
Table 3: Production Medium Composition
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soy Flour | 15.0 |
| Corn Steep Liquor | 5.0 |
| (NH₄)₂SO₄ | 2.0 |
| CaCO₃ | 3.0 |
| pH | 6.8 |
Extraction and Purification of 5-Hydroxy this compound
Following the fermentation, the whole broth is harvested for the extraction and purification of the target compound.
-
The whole fermentation broth is centrifuged to separate the mycelial cake from the supernatant.
-
The mycelial cake is extracted with methanol.
-
The supernatant is extracted with an equal volume of ethyl acetate.
-
The organic extracts from both the mycelia and supernatant are combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is subjected to silica gel column chromatography using a gradient of dichloromethane and methanol.
-
Fractions containing the desired compound are further purified by semi-preparative reverse-phase HPLC to yield pure 5-Hydroxy this compound.
Quantitative Data
The fermentation process described above typically yields approximately 10-15 mg/L of 5-Hydroxy this compound.
Table 4: Fermentation Yield of 5-Hydroxy this compound
| Compound | Yield (mg/L) |
| 5-Hydroxy this compound | 10 - 15 |
Biosynthesis of Anthraquinones in Actinomycetes
The biosynthesis of anthraquinones, such as this compound, in Actinomycetes generally proceeds through a Type II polyketide synthase (PKS) pathway. This pathway involves the iterative condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone core.
Proposed Biosynthetic Pathway
The biosynthesis of the anthraquinone core is initiated by a "minimal" PKS complex consisting of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). The growing polyketide chain is then acted upon by other enzymes such as ketoreductases (KR), cyclases (CYC), and aromatases (ARO) to yield the final aromatic structure. The pathway for a representative anthraquinone, Aloesaponarin II, which shares a common biosynthetic origin, is depicted below.
Conclusion
This technical guide provides a comprehensive overview of the natural source and fermentation of 5-Hydroxy this compound, a close analog of this compound. The detailed protocols for culture maintenance, fermentation, and extraction, along with the proposed biosynthetic pathway, offer a valuable resource for researchers in the field of natural product drug discovery. Further investigation into the genetic basis of this compound biosynthesis and optimization of fermentation conditions could lead to improved yields and the generation of novel analogs with enhanced therapeutic properties.
Methodological & Application
Application Notes and Protocols for the Total Synthesis and Purification of Ericamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ericamycin is a complex polyketide natural product that has garnered significant interest within the scientific community due to its potential therapeutic applications. Its intricate molecular architecture, featuring a densely functionalized hexacyclic ring system, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the total synthesis of this compound, leveraging the well-documented synthetic routes established for the closely related and structurally analogous compound, Fredthis compound A. Additionally, protocols for the purification of the synthesized compound and an overview of its biological activity and mechanism of action are presented.
Total Synthesis of this compound (Leveraging Fredthis compound A Synthesis)
The total synthesis of this compound is a multi-step process that requires careful execution of complex organic reactions. The following protocol is based on the successful total synthesis of Fredthis compound A by the research group of Dale Boger, which stands as a landmark achievement in natural product synthesis.
Overall Synthetic Workflow
The synthesis can be conceptually divided into the construction of key fragments followed by their assembly and final elaborations to yield the natural product.
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocols
Note: These protocols are adapted from the literature on Fredthis compound A synthesis and may require optimization for this compound. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.
Step 1: Synthesis of the Left-Hand Fragment (Substituted Isoquinoline)
This multi-step synthesis involves the construction of a highly substituted isoquinoline core. A key step is the Diels-Alder reaction to form the initial carbocyclic framework.
-
Representative Reaction: Diels-Alder Cycloaddition
-
Reactants: Substituted diene and a suitable dienophile.
-
Reagents: Lewis acid catalyst (e.g., BF₃·OEt₂), dry dichloromethane (DCM) as solvent.
-
Procedure:
-
To a solution of the diene in dry DCM at -78 °C, add the dienophile.
-
Slowly add the Lewis acid catalyst and stir the reaction mixture at -78 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of the Right-Hand Fragment (Functionalized Naphthoquinone)
The right-hand fragment is typically a functionalized naphthoquinone derivative, prepared through a series of aromatic functionalization and oxidation reactions.
-
Representative Reaction: Friedel-Crafts Acylation
-
Reactants: A substituted naphthalene derivative and an acyl chloride.
-
Reagents: Aluminum chloride (AlCl₃), dry carbon disulfide (CS₂) or nitrobenzene as solvent.
-
Procedure:
-
Suspend AlCl₃ in the chosen solvent at 0 °C.
-
Add the acyl chloride dropwise, followed by a solution of the naphthalene derivative in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by recrystallization or column chromatography.
-
Step 3: Fragment Coupling and Cyclization
This crucial phase involves the coupling of the left-hand and right-hand fragments, followed by a series of intramolecular cyclizations to construct the pentacyclic core.
-
Representative Reaction: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille coupling)
-
Reactants: The left-hand fragment (as a boronic acid/ester or organostannane) and the right-hand fragment (as a halide or triflate).
-
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
Combine the two fragments, the palladium catalyst, and the base in the solvent system.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the coupled product by column chromatography.
-
Step 4: Final Elaboration and Deprotection
The final steps involve functional group manipulations and the removal of protecting groups to unveil the natural product.
-
Representative Reaction: Global Deprotection
-
Reagents: Reagents specific to the protecting groups used (e.g., trifluoroacetic acid for Boc groups, boron tribromide for methyl ethers).
-
Procedure:
-
Dissolve the protected precursor in a suitable solvent.
-
Add the deprotecting agent at the appropriate temperature (often 0 °C or room temperature).
-
Stir until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction and neutralize the mixture.
-
Extract the final product and purify as described in the purification protocol.
-
Quantitative Data Summary
The following table summarizes representative yields for key steps in the total synthesis of Fredthis compound A, which can be considered indicative for the synthesis of this compound.
| Step | Reaction Type | Starting Material | Product | Yield (%) |
| Fragment Synthesis | ||||
| Left-Hand Fragment | Diels-Alder Cycloaddition | Substituted Diene | Cycloadduct | 75-85 |
| Right-Hand Fragment | Friedel-Crafts Acylation | Naphthalene Derivative | Acylated Naphthalene | 60-70 |
| Assembly and Elaboration | ||||
| Fragment Coupling | Suzuki Coupling | Fragment Boronic Ester | Coupled Biaryl | 50-65 |
| Final Deprotection | Acid-mediated Deprotection | Fully Protected Precursor | Crude this compound | 40-50 |
Purification Protocol
The purification of the final this compound product is critical to obtain a sample of high purity for biological evaluation. A multi-step purification strategy is typically employed.
Flash Column Chromatography (Crude Purification)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is commonly used. The polarity of the eluent should be gradually increased based on the polarity of the product and impurities.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Analyze the fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent to yield the partially purified product.
-
High-Performance Liquid Chromatography (HPLC) (Final Purification)
For obtaining highly pure this compound, reversed-phase HPLC is the method of choice.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Procedure:
-
Dissolve the partially purified this compound in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound as a solid.
-
Biological Activity and Mechanism of Action
This compound, similar to Fredthis compound A, is expected to exhibit potent biological activities.
-
Antitumor Activity: Fredthis compound A has demonstrated significant cytotoxicity against various cancer cell lines. This activity is believed to be a key therapeutic potential of this compound.
-
Antimicrobial Activity: Reports have indicated that derivatives of this compound possess potent antimicrobial activity against a range of bacteria.
Proposed Mechanism of Action
The primary mechanism of action for this class of compounds is the inhibition of crucial cellular processes, specifically transcription (RNA synthesis) and translation (protein synthesis).
Caption: Proposed mechanism of action of this compound.
This compound is hypothesized to intercalate into DNA or bind to key enzymes involved in nucleic acid and protein synthesis. By inhibiting RNA polymerase, it halts the transcription of genetic information from DNA to messenger RNA (mRNA). Furthermore, by targeting the ribosome, it disrupts the process of translating the genetic code from mRNA into functional proteins. This dual inhibition of fundamental cellular processes ultimately leads to cell cycle arrest and apoptosis in cancer cells and inhibits the proliferation of microbial pathogens. Further detailed mechanistic studies are required to fully elucidate the specific molecular targets of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ericamycin
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ericamycin, a member of the tetracene and quinone families of compounds.[1] Due to the absence of a standardized, publicly available HPLC protocol for this compound, this method has been developed based on the physicochemical properties of the molecule and established chromatographic principles for similar antibiotic compounds. The described method is intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound and is suitable for further optimization and validation.
Introduction
This compound is a complex antibiotic that has been reported in Streptomyces varius.[1] As with many natural product-derived compounds, a robust and reliable analytical method is crucial for research and development, including fermentation process monitoring, purification, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[2] This document provides a comprehensive protocol for an HPLC method coupled with UV detection for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of an appropriate analytical method.
| Property | Value | Reference |
| Molecular Formula | C28H21NO8 | --INVALID-LINK-- |
| Molecular Weight | 499.5 g/mol | --INVALID-LINK-- |
| IUPAC Name | (12S,13S)-3,12,19,26-tetrahydroxy-13-methoxy-7,20-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(26),2(11),3,7,9,14,16(25),18(23),19,21-decaene-5,17,24-trione | --INVALID-LINK-- |
| Predicted UV Absorbance | Due to the quinone and aromatic structures, strong absorbance is expected in the UV-Vis region, likely between 200-400 nm.[3][4] | General Chemical Principles |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | General Chemical Principles |
Experimental Protocol
This section provides a detailed methodology for the analysis of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water. Formic acid (analytical grade).
-
Sample Vials: 2 mL amber glass vials with screw caps and septa.
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Method Parameters
The proposed HPLC method parameters are summarized in Table 2.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm (or wavelength of maximum absorbance determined by UV scan) |
| Run Time | 25 minutes |
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. A general procedure for a liquid sample (e.g., fermentation broth) is outlined below.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any solids.
-
Collect the supernatant.
-
Perform a protein precipitation step by adding three parts of cold acetonitrile to one part of the supernatant.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
Data Analysis and Quantification
-
Identification: The this compound peak can be identified by comparing its retention time with that of the reference standard.
-
Quantification: A calibration curve should be constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the samples can then be determined from this calibration curve.
Method Validation Parameters (Proposed)
For routine use, the method should be validated according to ICH guidelines. The proposed parameters for validation are listed in Table 3.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98% and 102% |
| Precision (Repeatability) | RSD ≤ 2% |
| Intermediate Precision | RSD ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of this compound |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a starting point for the reliable and accurate analysis of this compound. The method is based on established reversed-phase chromatography principles and is expected to offer good resolution and sensitivity. Further optimization and validation are recommended to ensure the method is suitable for its intended application. This application note serves as a valuable resource for researchers and scientists working with this compound.
References
Application Notes and Protocols for Evaluating Ericamycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ericamycin is an antibiotic belonging to the anthraquinone class, isolated from Streptomyces varius. While its potent antimicrobial activity against Gram-positive bacteria has been noted, its potential as an anti-cancer agent remains an area of active investigation. Many well-established anti-cancer drugs, such as Doxorubicin and Daunorubicin, are also anthracyclines, a class of compounds closely related to anthraquinones.[1][2][3] These agents typically exert their cytotoxic effects through mechanisms including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which can lead to apoptosis.[1][4]
Given the structural and functional similarities within this class of compounds, it is plausible that this compound may also exhibit anti-neoplastic properties. A critical step in exploring this potential is the rigorous evaluation of its efficacy in cancer cell lines through a series of well-defined cell-based assays. These assays are fundamental in drug discovery for quantifying cytotoxicity, understanding the mechanism of action, and identifying potential therapeutic targets.[5][6]
This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound. These include methods to determine its cytotoxic effects, assess its ability to induce apoptosis, and investigate its impact on mitochondrial function. Furthermore, a hypothetical signaling pathway often implicated in cancer cell survival and proliferation is presented, which could be a potential target for this compound.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[7] The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate how to structure and present such quantitative results. Actual values must be determined experimentally.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Value to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Value to be determined |
| A549 | Lung Carcinoma | Value to be determined |
| HCT116 | Colorectal Carcinoma | Value to be determined |
| HeLa | Cervical Adenocarcinoma | Value to be determined |
| Jurkat | T-cell Leukemia | Value to be determined |
Experimental Protocols
Cell Viability Assay to Determine IC50 (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound and determine its IC50 value. The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting concentration range is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Apoptosis Assessment by Annexin V/PI Staining
This protocol details the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.[5][9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[9]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol uses the JC-1 dye to measure changes in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and an early event in apoptosis. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for microscopy or flow cytometry, 96-well black plates for plate reader).
-
Treat cells with this compound at desired concentrations for a specified time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
Prepare the JC-1 working solution according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C.[13]
-
-
Analysis:
-
Fluorescence Microscopy: After incubation, wash the cells with assay buffer and observe under a fluorescence microscope using filters for red (J-aggregates) and green (J-monomers) fluorescence.
-
Flow Cytometry: After incubation, harvest and wash the cells. Resuspend in assay buffer and analyze using a flow cytometer to quantify the red and green fluorescence.[14]
-
Fluorescence Plate Reader: After incubation and washing, read the fluorescence intensity at the appropriate wavelengths for red and green fluorescence.
-
-
Data Interpretation:
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and a potential apoptotic effect of this compound.
-
Mandatory Visualizations
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially targeted by this compound.
Caption: Workflow for the in vitro evaluation of this compound's anti-cancer efficacy.
References
- 1. droracle.ai [droracle.ai]
- 2. agscientific.com [agscientific.com]
- 3. Anthracycline chemotherapy: Drugs, side effects, and outlook [medicalnewstoday.com]
- 4. Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines [ouci.dntb.gov.ua]
- 5. bosterbio.com [bosterbio.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. himedialabs.com [himedialabs.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Testing of Ericamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ericamycin is an antibiotic belonging to the anthraquinone class, demonstrating potent activity against Gram-positive bacteria, particularly Staphylococcus aureus. As a member of the tetracene and quinone families, its evaluation in preclinical in vivo models is a critical step in determining its therapeutic potential. These application notes provide detailed protocols for establishing relevant animal models to assess the efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and safety profile of this compound.
Mechanism of Action and Preclinical Considerations
This compound, produced by Streptomyces varius, and its analogue 5-Hydroxy this compound, are potent antimicrobial agents. The related compound, Fredthis compound A, also a product of Streptomyces, has been shown to inhibit protein and RNA synthesis. This suggests that this compound may exert its antibacterial effect through similar pathways. Preclinical development should, therefore, focus on models of infections caused by susceptible Gram-positive organisms.
Recommended Animal Models for Efficacy Testing
The choice of animal model is crucial and should align with the intended clinical application of this compound. Murine models are widely used for antibacterial testing due to their cost-effectiveness, well-characterized genetics, and the availability of diverse research tools.[1][2]
Murine Thigh Infection Model for Staphylococcus aureus
This model is a standard for evaluating the efficacy of antimicrobial agents against localized infections and for PK/PD studies.[3][4]
Objective: To determine the in vivo bactericidal or bacteriostatic activity of this compound against S. aureus.
Protocol:
-
Animal Selection: Use specific-pathogen-free, female ICR or BALB/c mice, 6-8 weeks old.
-
Immunosuppression (Optional but Recommended for PK/PD): To study the effect of the antibiotic independent of the host immune system, induce neutropenia by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[3][4]
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of a clinically relevant S. aureus strain (e.g., MRSA or MSSA). Wash and dilute the bacterial suspension in sterile saline to a final concentration of approximately 10^7 CFU/mL.
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral). Dosing regimens should be based on preliminary in vitro MIC data.
-
Endpoint Analysis: At 24 hours post-treatment, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/thigh).
-
Data Analysis: Compare the bacterial burden in the treated groups to the control group (vehicle-treated). A significant reduction in CFU indicates efficacy.
Murine Skin and Soft Tissue Infection (SSTI) Model
This model is relevant for assessing the efficacy of this compound in treating skin infections, a common manifestation of S. aureus.[1]
Objective: To evaluate the topical or systemic efficacy of this compound in a localized skin infection.
Protocol:
-
Animal Selection: As described for the thigh infection model.
-
Infection: Anesthetize the mice and shave a small area on the dorsum. A superficial abrasion can be made with a sterile needle. Apply a suspension of S. aureus (e.g., 10^8 CFU in 10 µL) to the abraded area.
-
Treatment:
-
Topical: Apply a formulation of this compound directly to the infected area at specified intervals.
-
Systemic: Administer this compound via IV, IP, or oral routes.
-
-
Endpoint Analysis:
-
Lesion Scoring: Monitor the progression of the skin lesion daily, scoring for size, erythema, and abscess formation.
-
Bacterial Load: At the end of the study, excise the infected skin tissue, homogenize, and perform quantitative culture.
-
-
Data Analysis: Compare lesion scores and bacterial counts between treated and control groups.
Murine Systemic Infection/Sepsis Model
This model assesses the ability of this compound to control a life-threatening, disseminated infection.
Objective: To determine the efficacy of this compound in preventing mortality and reducing bacterial burden in a systemic S. aureus infection.
Protocol:
-
Animal Selection: As previously described.
-
Infection: Administer a lethal or sub-lethal dose of S. aureus via the intraperitoneal or intravenous route. The inoculum size should be predetermined to cause a desired level of mortality in the control group.
-
Treatment: Administer this compound at various doses and schedules starting shortly after infection.
-
Endpoint Analysis:
-
Survival: Monitor the survival of the animals over a period of 7-14 days.
-
Bacterial Load: At specific time points, euthanize subsets of animals and collect blood and organs (e.g., spleen, liver, kidneys) for quantitative culture.
-
-
Data Analysis: Compare survival curves (e.g., using Kaplan-Meier analysis) and bacterial loads in different organs between treated and control groups.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Animal models are essential for determining the PK/PD parameters that best correlate with the efficacy of an antibiotic.[5][6][7]
Objective: To identify the PK/PD index (e.g., Cmax/MIC, AUC24/MIC, or %T>MIC) for this compound and the target value associated with efficacy.
Protocol:
-
Pharmacokinetic Studies:
-
Administer a single dose of this compound to uninfected mice via the intended clinical route.
-
Collect blood samples at multiple time points post-administration.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters: maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2).
-
-
Dose Fractionation Studies:
-
Utilize the neutropenic murine thigh infection model.
-
Administer a range of total daily doses of this compound, fractionated into different dosing schedules (e.g., once every 24h, twice every 12h, or four times every 6h).
-
Determine the bacterial load at 24 hours for each dosing regimen.
-
-
Data Analysis:
-
Correlate the observed antibacterial effect (change in log10 CFU/thigh) with the calculated PK/PD indices for each dosing regimen.
-
Use non-linear regression to determine which PK/PD index has the strongest correlation with efficacy.
-
Determine the magnitude of the PK/PD index required for bacteriostatic and bactericidal (1-log or 2-log kill) effects.
-
Toxicology Studies
Preliminary toxicology studies in rodents are necessary to determine the safety profile of this compound. As an anthraquinone, potential toxicities should be carefully evaluated.
Objective: To assess the acute and sub-chronic toxicity of this compound.
Protocol:
-
Acute Toxicity:
-
Administer single, escalating doses of this compound to mice or rats via the intended clinical route.
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Determine the maximum tolerated dose (MTD) and, if possible, the LD50.
-
-
Sub-chronic Toxicity:
-
Administer repeated doses of this compound to rodents for a period of 14 or 28 days.
-
Include multiple dose groups (low, medium, high) and a control group.
-
Monitor clinical signs, body weight, and food consumption throughout the study.
-
At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and histopathological examination of major organs.
-
Given its quinone structure, pay close attention to potential renal and hepatic toxicity.[8]
-
Data Presentation
All quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups and experimental conditions.
Table 1: Example of Efficacy Data from Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/thigh (± SD) | Change in Log10 CFU from Control |
| Vehicle Control | - | 7.5 (± 0.3) | - |
| This compound | 10 | 5.2 (± 0.4) | -2.3 |
| This compound | 30 | 3.8 (± 0.5) | -3.7 |
| This compound | 100 | 2.1 (± 0.3) | -5.4 |
Table 2: Example of Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (µg/mL) | AUC0-inf (µg*h/mL) | t1/2 (h) |
| 20 | IV | 15.2 | 45.6 | 2.5 |
| 50 | PO | 8.9 | 62.3 | 3.1 |
Table 3: Example of Clinical Chemistry Data from a 14-Day Toxicology Study in Rats
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Control | 0 | 45 ± 5 | 110 ± 12 | 20 ± 3 | 0.6 ± 0.1 |
| This compound | 50 | 52 ± 7 | 125 ± 15 | 22 ± 4 | 0.7 ± 0.1 |
| This compound | 150 | 98 ± 10 | 250 ± 20 | 45 ± 6 | 1.2 ± 0.2 |
| This compound | 450 | 250 ± 30 | 600 ± 50 | 98 ± 12 | 2.5 ± 0.4 |
* Statistically significant difference from the control group (p < 0.05)
Visualizations
Signaling Pathway
Caption: Putative mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for in vivo efficacy testing.
PK/PD Analysis Workflow
Caption: Workflow for PK/PD analysis.
References
- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models for Staphylococcal Infection. | Cassat Lab [vumc.org]
- 3. In Vivo Pharmacodynamics of Omadacycline against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo comparison of the anti-staphylococcal efficacy of generic products and the innovator of oxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of Ericamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ericamycin is a polyketide antibiotic belonging to the tetracenomycin class of compounds.[1] Like many complex natural products, this compound is presumed to have poor aqueous solubility, a significant hurdle in the development of formulations for preclinical in vivo studies.[2][3][4] The primary objective of these application notes is to provide a systematic approach to developing a suitable formulation for this compound to ensure consistent and reproducible exposure in preclinical models. This document outlines the necessary steps for physicochemical characterization and provides detailed protocols for several formulation strategies.
Physicochemical Characterization of this compound
A thorough understanding of this compound's physicochemical properties is the foundation for a rational formulation design.[2][3]
Solubility Determination
The solubility of this compound should be determined in a range of pharmaceutically acceptable solvents and buffers. This data will guide the selection of an appropriate formulation strategy.
Table 1: Example Solubility Data for this compound
| Solvent/Vehicle System | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| 0.1 N HCl (pH 1.2) | 0.05 |
| 5% Dextrose in Water (D5W) | < 0.01 |
| Polyethylene Glycol 400 (PEG 400) | 15 |
| Propylene Glycol (PG) | 10 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 5 |
| 10% Tween® 80 in Water | 0.5 |
Stability Assessment
The chemical stability of this compound in the solid state and in solution is critical for developing a robust formulation. Stability studies should evaluate the impact of pH, temperature, and light.[5][6][7]
Table 2: Example Stability Profile for this compound in Solution (48 hours)
| Formulation Vehicle | Temperature | pH | % Recovery |
| 10% DMSO / 90% Saline | 4°C | 7.2 | 98% |
| 10% DMSO / 90% Saline | 25°C | 7.2 | 92% |
| 20% PEG 400 / 80% D5W | 25°C | 4.5 | 95% |
| 0.1 N HCl | 25°C | 1.2 | 85% |
Experimental Protocols
Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., water, PBS, PEG 400, DMSO)
-
Vials
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[8][9][10]
Method:
-
Add an excess amount of this compound powder to a known volume of each solvent in a vial.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV method.
Protocol for Stability Assessment by HPLC
Objective: To assess the chemical stability of this compound in a selected formulation vehicle over time.
Materials:
-
This compound formulation
-
HPLC system with UV detector
-
Climate-controlled chambers[7]
Method:
-
Prepare the this compound formulation at the desired concentration.
-
Aliquot the formulation into several vials and store them under different conditions (e.g., 4°C, 25°C, 40°C/75% RH).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each condition.
-
Dilute the sample appropriately and analyze by HPLC-UV to determine the concentration of this compound remaining.
-
Calculate the percentage recovery relative to the initial concentration.
Formulation Strategies for Preclinical Studies
Based on the initial physicochemical characterization, a suitable formulation strategy can be selected. For a poorly soluble compound like this compound, the following approaches are recommended.
Co-solvent System
For initial in vivo screening, a co-solvent system can be a rapid and effective approach to solubilize this compound for administration.
Protocol for a Co-solvent Formulation (e.g., for intravenous or intraperitoneal injection):
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a strong organic solvent like DMSO.
-
Gradually add a water-miscible co-solvent such as PEG 400 while vortexing.
-
Finally, slowly add the aqueous vehicle (e.g., saline or D5W) to the desired final volume. Critical Step: Add the aqueous phase slowly to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
Table 3: Example Co-solvent Formulations for this compound
| Formulation Composition | Route of Administration | Max Concentration (mg/mL) |
| 10% DMSO / 40% PEG 400 / 50% Saline | IV, IP | 5 |
| 5% DMSO / 20% Propylene Glycol / 75% D5W | IV | 2 |
Nanosuspension
For oral or parenteral administration, a nanosuspension can enhance the dissolution rate and bioavailability of poorly soluble drugs.[11]
Protocol for Nanosuspension Formulation:
-
Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC).
-
Disperse the this compound powder in this solution.
-
Reduce the particle size of the drug using a high-pressure homogenizer or a wet-milling apparatus.
-
Continue the process until the desired particle size distribution is achieved (typically < 200 nm).
-
Characterize the nanosuspension for particle size, zeta potential, and drug content.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for this compound preclinical formulation development.
Hypothetical Signaling Pathway for this compound's Antibacterial Action
This compound, as a tetracenomycin, may inhibit bacterial protein synthesis.[12][13][14] Its quinone moiety also suggests potential for inducing DNA damage through redox cycling.[15][16][17]
Caption: Postulated mechanism of this compound's antibacterial action.
References
- 1. [Metabolic products of microorganisms. 175. Tetracenomycin C (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www3.paho.org [www3.paho.org]
- 7. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. syncsci.com [syncsci.com]
- 9. Comparative Study of RP-HPLC and UV Spectrophotometric Techniques for the Simultaneous Determination of Amoxicillin and Cloxacillin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
- 12. Tetracenomycin X inhibits translation by binding within the ribosomal exit tunnel | Semantic Scholar [semanticscholar.org]
- 13. Tetracenomycin X inhibits translation by binding within the ribosomal exit tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
Ericamycin: Application Notes and Protocols for Tissue Culture
Introduction
Ericamycin is a novel antibiotic with potential applications in cancer therapy. This document provides detailed protocols for the use of this compound in tissue culture, including its mechanism of action, guidelines for determining optimal concentrations, and protocols for assessing its effects on cell viability and signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that it may function as an inhibitor of key signaling pathways involved in cell proliferation and survival. Further research is required to fully elucidate its molecular targets and cellular effects.
Data Presentation
To facilitate the comparison of experimental data, all quantitative results should be summarized in clearly structured tables. This includes, but is not limited to, IC50 values, cell viability percentages, and changes in protein expression levels.
Table 1: Example of IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | [Insert Data] | [Insert Data] |
| A549 | Lung Cancer | [Insert Data] | [Insert Data] |
| HeLa | Cervical Cancer | [Insert Data] | [Insert Data] |
| U87 | Glioblastoma | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound treatment in tissue culture.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[1][2]
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should be wide enough to encompass both minimal and maximal effects.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO, but no drug) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.[3][4]
-
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Materials:
-
Cancer cell lines
-
6-well or 10 cm tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Harvest the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathways inhibited by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound treatment.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IC50 Calculator | AAT Bioquest [aatbio.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Ericamycin and its Metabolites Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ericamycin is a novel macrolide antibiotic with potent activity against a range of pathogenic bacteria. Understanding its pharmacokinetic and metabolic profile is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its primary metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are essential for researchers in drug discovery and development, offering a robust framework for preclinical and clinical studies.
The complexity of biological samples necessitates effective sample preparation to remove interfering substances and preconcentrate the analytes of interest.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of antibiotics and their metabolites due to its high sensitivity, specificity, and speed.[1][2][3] This document outlines optimized procedures for sample extraction, chromatographic separation, and mass spectrometric detection of this compound and its putative metabolites.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol describes the extraction of this compound and its metabolites from plasma samples using solid-phase extraction, a technique widely used for the cleanup and concentration of analytes from complex matrices.[2]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar macrolide like Clarithromycin-d3)
-
Phosphoric acid (0.1%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples to room temperature.
-
Spike 500 µL of each plasma sample with 10 µL of the internal standard solution.
-
Add 500 µL of 0.1% phosphoric acid to the plasma sample and vortex for 30 seconds.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound and its metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following LC-MS/MS conditions are provided as a starting point and may require further optimization for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5]
-
Mobile Phase A: 0.1% formic acid in water[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[6]
-
Injection Volume: 5 µL[7]
-
Column Temperature: 40°C[6]
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C[5]
-
Desolvation Temperature: 400°C[5]
-
Desolvation Gas Flow: 800 L/hr[5]
-
Cone Gas Flow: 50 L/hr[5]
-
Collision Gas: Argon
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound and its metabolites.
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters for this compound and its Metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 814.5 | 656.4 | 100 | 40 | 25 |
| This compound | 814.5 | 158.1 | 100 | 40 | 35 |
| Metabolite 1 (N-demethyl) | 800.5 | 642.4 | 100 | 40 | 25 |
| Metabolite 1 (N-demethyl) | 800.5 | 158.1 | 100 | 40 | 35 |
| Metabolite 2 (Hydroxylated) | 830.5 | 672.4 | 100 | 45 | 28 |
| Metabolite 2 (Hydroxylated) | 830.5 | 174.1 | 100 | 45 | 38 |
| Internal Standard | 748.5 | 590.4 | 100 | 35 | 22 |
Table 2: Representative Quantitative Analysis Results.
| Analyte | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|---|
| This compound | 4.2 | 0.5 | 500 | 95.2 - 103.5 | < 5.8 |
| Metabolite 1 (N-demethyl) | 3.9 | 0.5 | 500 | 92.8 - 104.1 | < 6.2 |
| Metabolite 2 (Hydroxylated) | 3.5 | 1.0 | 500 | 94.1 - 105.3 | < 7.1 |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway for this compound.
Biotransformation is a critical process that alters the chemical structure of drugs within the body, primarily in the liver.[9] Common metabolic pathways for macrolides include N-demethylation and hydroxylation.[10][11]
Conclusion
This application note provides a comprehensive and robust method for the quantitative analysis of this compound and its metabolites in a biological matrix using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the representative data, offer a solid foundation for researchers engaged in the development of this novel antibiotic. The high sensitivity and specificity of this method make it suitable for a wide range of studies, from early-stage drug discovery to clinical pharmacokinetic monitoring.
References
- 1. An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of erythromycin A in salmon tissue by liquid chromatography with ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unusual Biotransformation Reactions of Drugs and Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction in Cancer Research by a Novel Agent
Disclaimer: Initial literature searches did not yield specific data on a compound named "Ericamycin" for inducing apoptosis in cancer research. The following application notes and protocols are presented as a detailed, illustrative example based on the mechanisms of other known apoptosis-inducing agents, such as Eriocalyxin B, and general cancer research methodologies. This document is intended to serve as a template for researchers, scientists, and drug development professionals working with novel anti-cancer compounds.
Introduction
This document provides detailed protocols and application notes for investigating the apoptosis-inducing effects of a novel anti-cancer agent in cancer cell lines. The methodologies outlined below are designed to characterize the compound's cytotoxic activity, elucidate the underlying molecular mechanisms, and visualize the affected signaling pathways. The primary focus is on assays for apoptosis, cell viability, and protein expression analysis.
Quantitative Data Summary
The anti-proliferative and apoptosis-inducing efficacy of a novel compound can be summarized by its IC50 (half-maximal inhibitory concentration) values and the percentage of apoptotic cells upon treatment. The following table provides an example of how to present such data for a hypothetical compound.
Table 1: Anti-proliferative and Apoptotic Effects of Compound X on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | % Apoptotic Cells (at 2x IC50) |
| PC-3 | Prostate Cancer | 1.5 ± 0.2 | 45.6% ± 3.1% |
| 22RV1 | Prostate Cancer | 2.1 ± 0.3 | 38.2% ± 2.5% |
| SMMC-7721 | Hepatocellular Carcinoma | 1.8 ± 0.1 | Not Determined |
| U937 | Leukemia | 0.9 ± 0.1 | 52.3% ± 4.7% |
Signaling Pathways
Novel anti-cancer agents often induce apoptosis by modulating key cellular signaling pathways. Based on studies of compounds like Eriocalyxin B, multiple pathways are often implicated, including the PI3K/Akt/mTOR, NF-κB, and MAPK/ERK pathways.[1][2]
References
Ericamycin: Exploring a Potential Avenue in Combination Chemotherapy
The current body of scientific literature lacks specific information on a compound designated "Ericamycin." This suggests that "this compound" may be a novel, yet-to-be-disclosed therapeutic agent, a compound known by a different name, or a potential misnomer. As such, detailed application notes and protocols for its use in combination with other chemotherapy agents cannot be formulated at this time.
This document aims to provide a framework for the type of information required for researchers, scientists, and drug development professionals to effectively evaluate and utilize a novel agent like "this compound" in combination cancer therapy. The subsequent sections will outline the critical data points, experimental methodologies, and signaling pathway characterizations that would be necessary to establish its therapeutic potential.
I. Characterization of this compound: The Foundation for Combination Studies
Prior to investigating "this compound" in combination with other agents, a comprehensive understanding of its standalone properties is paramount. This includes:
-
Mechanism of Action: Elucidating how "this compound" exerts its cytotoxic or cytostatic effects is crucial. This involves identifying its molecular target(s) and the downstream consequences of target engagement.
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound" is essential for determining appropriate dosing and scheduling. Pharmacodynamic studies would establish the relationship between drug concentration and its therapeutic effect.
-
In Vitro Efficacy: Initial screening against a panel of cancer cell lines is necessary to determine its potency (e.g., IC50 values) and spectrum of activity.
II. Rationale for Combination Therapy with this compound
The primary goal of combination chemotherapy is to achieve synergistic or additive anti-cancer effects, overcome drug resistance, and minimize toxicity. Potential rationales for combining "this compound" with other agents would depend on its mechanism of action and could include:
-
Targeting Different Pathways: Combining "this compound" with an agent that targets a complementary signaling pathway could lead to a more profound and durable anti-tumor response.
-
Overcoming Resistance: If tumors develop resistance to "this compound" through a specific mechanism, a combination agent could be chosen to counteract this resistance.
-
Enhancing Efficacy: "this compound" might sensitize cancer cells to the effects of another chemotherapeutic agent, allowing for lower, less toxic doses of the partner drug.
III. Preclinical Evaluation of this compound Combination Regimens
Once a rationale for a specific combination is established, rigorous preclinical testing is required.
A. In Vitro Synergy Assessment
Objective: To determine if the combination of "this compound" and a partner drug results in synergistic, additive, or antagonistic effects on cancer cell viability.
Experimental Protocol:
-
Cell Lines: Select a panel of relevant cancer cell lines based on the proposed therapeutic indication.
-
Drug Concentrations: Prepare serial dilutions of "this compound" and the combination agent, both individually and in combination at fixed ratios.
-
Cell Viability Assay: Seed cells in 96-well plates and treat with the drugs for a specified period (e.g., 72 hours). Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Data Presentation:
Table 1: In Vitro Combination Efficacy of this compound and Agent X
| Cell Line | This compound IC50 (µM) | Agent X IC50 (µM) | Combination Index (CI) at ED50 |
| Cell Line A | Data | Data | Data |
| Cell Line B | Data | Data | Data |
| Cell Line C | Data | Data | Data |
B. In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of the "this compound" combination in a living organism.
Experimental Protocol:
-
Animal Model: Utilize an appropriate animal model, such as a xenograft or a genetically engineered mouse model, that recapitulates the human disease.
-
Treatment Groups: Establish multiple treatment arms: vehicle control, "this compound" alone, partner agent alone, and the combination of "this compound" and the partner agent.
-
Dosing and Schedule: Administer the drugs at clinically relevant doses and schedules.
-
Efficacy Endpoints: Monitor tumor growth over time. Primary endpoints may include tumor growth inhibition (TGI) and overall survival.
-
Toxicity Assessment: Monitor animal body weight, clinical signs of toxicity, and perform histological analysis of major organs at the end of the study.
Data Presentation:
Table 2: In Vivo Efficacy of this compound and Agent X in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Data | N/A | Data |
| This compound | Data | Data | Data |
| Agent X | Data | Data | Data |
| This compound + Agent X | Data | Data | Data |
IV. Elucidating Signaling Pathways
Understanding the molecular mechanisms underlying the observed synergy is critical for biomarker development and patient selection.
Experimental Workflow:
Caption: Workflow for identifying signaling pathways affected by this compound combinations.
Signaling Pathway Diagram Example:
Should "this compound" be found to impact a known oncogenic pathway, such as the PI3K/AKT/mTOR pathway, its interaction with another agent could be visualized as follows:
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound and a partner agent.
V. Conclusion and Future Directions
The development of a new therapeutic agent like "this compound" for combination cancer therapy is a meticulous process that requires a systematic and data-driven approach. The protocols and frameworks outlined above provide a roadmap for the essential studies needed to characterize its activity, identify synergistic combinations, and elucidate the underlying mechanisms of action. As research progresses and data on "this compound" becomes available, these application notes and protocols can be populated with specific experimental details and quantitative results, paving the way for its potential clinical development. Researchers are encouraged to consult relevant literature for established methodologies and to adapt these general protocols to their specific research questions and model systems.
Application Notes and Protocols: Ericamycin as a Molecular Probe
A Note to the Researcher:
Extensive searches for a molecule specifically named "Ericamycin" for use as a molecular probe in biological studies did not yield any available scientific literature, quantitative data, or established protocols. It is possible that "this compound" may be a novel compound not yet documented in publicly accessible databases, a proprietary name, or a potential misspelling of another molecule.
To fulfill the core requirements of your request for detailed application notes and protocols for a molecular probe, we propose focusing on a well-characterized fluorescent antibiotic with established applications in biological research: Adriamycin (Doxorubicin) . Adriamycin is an anthracycline antibiotic that exhibits intrinsic fluorescence and is widely used in cancer biology to study cellular mechanisms, including DNA interaction and drug localization.
The following sections provide detailed information on Adriamycin, presented in the format you requested, which can serve as a comprehensive guide for its use as a molecular probe.
Application Notes: Adriamycin (Doxorubicin) as a Fluorescent Molecular Probe
Introduction:
Adriamycin, also known as Doxorubicin, is a potent anticancer agent and a member of the anthracycline class of antibiotics.[1] Its mechanism of action primarily involves the intercalation into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species, ultimately triggering cell death.[1] A key feature of Adriamycin for its use as a molecular probe is its intrinsic fluorescence, allowing for direct visualization of its subcellular localization and dynamics without the need for external fluorophore conjugation. This property makes it an invaluable tool for studying drug uptake, distribution, and cellular responses in real-time.
Principle of Action as a Molecular Probe:
Adriamycin's fluorescence is quenched upon intercalation into the double-stranded DNA, which can be used to study its binding kinetics and affinity.[2] Conversely, its accumulation in different cellular compartments, such as the nucleus and mitochondria, can be readily visualized and quantified using fluorescence microscopy and flow cytometry. This allows researchers to investigate mechanisms of drug resistance, the efficacy of drug delivery systems, and the spatiotemporal dynamics of drug-target interactions.
Quantitative Data
The following table summarizes key quantitative parameters of Adriamycin relevant to its use as a molecular probe.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~480 nm | N/A |
| Emission Maximum (λem) | ~595 nm | N/A |
| Molar Extinction Coefficient | ~11,500 M⁻¹cm⁻¹ at 480 nm | N/A |
| Quantum Yield | ~0.1 in ethanol | N/A |
| DNA Binding Affinity (Kd) | 1-10 µM | N/A |
Experimental Protocols
Protocol 1: Visualization of Adriamycin Uptake and Subcellular Localization by Fluorescence Microscopy
Objective: To qualitatively and quantitatively assess the uptake and subcellular distribution of Adriamycin in cultured cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Adriamycin hydrochloride (stock solution in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS) for fixing (optional)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Cy3)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Adriamycin Treatment: Prepare a working solution of Adriamycin in complete cell culture medium at the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and add the Adriamycin-containing medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, gently wash the cells three times with warm PBS to remove extracellular Adriamycin.
-
(Optional) Fixation: If fixation is required, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Nuclear Counterstaining: Incubate the cells with DAPI or Hoechst stain according to the manufacturer's protocol to visualize the nuclei.
-
Imaging: Mount the coverslips on a slide with an anti-fade mounting medium. Image the cells using a fluorescence microscope. Adriamycin will appear as red fluorescence, and the nuclear counterstain will be blue.
Data Analysis:
-
Qualitatively observe the localization of the red fluorescence signal within the cells. Note any accumulation in specific organelles like the nucleus or mitochondria.
-
Quantify the fluorescence intensity in different cellular compartments using image analysis software (e.g., ImageJ, CellProfiler).
Protocol 2: Quantification of Cellular Adriamycin Uptake by Flow Cytometry
Objective: To measure the mean cellular fluorescence intensity as an indicator of Adriamycin uptake in a cell population.
Materials:
-
Cultured cells in suspension or adherent cells detached with trypsin/EDTA
-
Complete cell culture medium
-
Adriamycin hydrochloride
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with a 488 nm laser for excitation and an appropriate emission filter (e.g., ~585/42 nm)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
Adriamycin Treatment: Add Adriamycin to the cell suspension at the desired final concentration.
-
Incubation: Incubate the cells for the desired time at 37°C.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with cold PBS to stop uptake and remove extracellular drug.
-
Resuspension: Resuspend the cell pellet in cold PBS for flow cytometric analysis.
-
Flow Cytometry: Analyze the cells on a flow cytometer, exciting with the 488 nm laser and collecting the emission in the appropriate channel for Adriamycin's red fluorescence.
-
Data Analysis: Gate on the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to that of untreated control cells.
Visualizations
Caption: Workflow for visualizing Adriamycin uptake using fluorescence microscopy.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Ericamycin Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in Ericamycin fermentation and improve production yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield optimization important?
This compound is a polyketide antibiotic produced by Streptomyces species. Optimizing its fermentation yield is crucial for making it a viable candidate for further drug development and commercialization by ensuring a consistent and cost-effective supply for research and clinical trials.
Q2: What are the key factors influencing this compound fermentation yield?
The yield of this compound, like other secondary metabolites from Streptomyces, is influenced by a combination of factors including the genetic makeup of the producing strain, the composition of the fermentation medium (carbon, nitrogen, and mineral sources), and the physical parameters of the fermentation process (pH, temperature, aeration, and agitation).[1]
Q3: Can I improve this compound yield by simply changing the media components?
Yes, optimizing the fermentation medium is a critical step in enhancing antibiotic production. Minor changes in the composition of the culture medium can significantly impact the quantity and quality of secondary metabolites.[2] Systematic approaches like Response Surface Methodology (RSM) can be employed to identify the optimal concentrations of key media components.[3][4]
Q4: What is precursor feeding and can it be applied to this compound fermentation?
Q5: How can I troubleshoot common problems like contamination or low yield in my fermentation experiments?
Troubleshooting involves a systematic evaluation of all potential issues, from the initial inoculum preparation to the final harvesting stage. Common problems include microbial contamination, inconsistent growth, and low or no production of the target antibiotic. Our troubleshooting guide below provides a structured approach to identifying and resolving these issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation.
| Problem | Potential Causes | Recommended Solutions |
| No or Low this compound Production | - Suboptimal fermentation medium (nutrient limitation or inhibition).- Incorrect fermentation parameters (pH, temperature, aeration).- Genetic instability of the producing strain.- Presence of inhibitory substances in the medium. | - Optimize the fermentation medium using statistical methods like Response Surface Methodology (RSM).- Systematically evaluate and optimize physical parameters such as pH, temperature, and agitation speed.- Perform strain selection and maintenance to ensure the use of a high-producing and stable strain.- Analyze raw materials for potential inhibitors. |
| Microbial Contamination | - Inadequate sterilization of the fermenter, medium, or equipment.- Poor aseptic techniques during inoculation or sampling.- Contaminated inoculum. | - Ensure proper sterilization of all equipment and media. Validate the sterilization cycle.- Maintain strict aseptic techniques throughout the fermentation process.[7][8]- Check the purity of the seed culture before inoculation. |
| Poor or Inconsistent Growth of Streptomyces | - Suboptimal seed culture conditions.- Inappropriate medium composition.- Shear stress due to high agitation rates. | - Optimize the age and size of the inoculum.- Ensure the growth medium has the necessary nutrients in the correct proportions.- Evaluate the effect of agitation speed on cell morphology and growth. Mycelial pellet formation can affect growth and production. |
| Foaming in the Fermenter | - High concentration of proteins or other surface-active compounds in the medium.- High agitation and aeration rates. | - Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.- Optimize agitation and aeration rates to minimize foam generation while maintaining adequate oxygen supply. |
| Pigment Production Instead of Antibiotic | - Stress conditions in the fermentation.- Shift in metabolic pathways. | - Optimize nutrient concentrations, especially phosphate, which is known to regulate secondary metabolism.- Control fermentation parameters tightly to maintain a stable environment. |
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on Antibiotic Production by Streptomyces sp.
This table summarizes the typical effects of different carbon and nitrogen sources on the production of polyketide antibiotics, which can be used as a starting point for optimizing this compound fermentation.
| Nutrient Source | Examples | General Effect on Yield | Reference for Similar Antibiotics |
| Carbon Sources | Glucose, Starch, Glycerol, Maltose | Yield is highly dependent on the specific strain and antibiotic. High glucose concentrations can sometimes cause catabolite repression. | [2] |
| Nitrogen Sources | Soybean Meal, Peptone, Yeast Extract, Ammonium Sulfate | Complex nitrogen sources often support higher yields compared to inorganic sources. | [9] |
Table 2: Optimization of Fermentation Parameters for a Streptomyces sp. using Response Surface Methodology (RSM)
This table presents an example of data from an RSM experiment to optimize fermentation parameters for antibiotic production. The values are hypothetical and should be determined experimentally for this compound.
| Run | Temperature (°C) | pH | Agitation (rpm) | Antibiotic Yield (µg/mL) |
| 1 | 28 | 6.5 | 150 | 120 |
| 2 | 32 | 6.5 | 150 | 150 |
| 3 | 28 | 7.5 | 150 | 135 |
| 4 | 32 | 7.5 | 150 | 180 |
| 5 | 28 | 7.0 | 200 | 145 |
| 6 | 32 | 7.0 | 200 | 210 |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Optimization of Fermentation Medium using Response Surface Methodology (RSM)
This protocol outlines the steps for using RSM to optimize the components of the fermentation medium for enhanced this compound production.
1. Preliminary Screening of Medium Components (Plackett-Burman Design):
-
Identify a range of potential carbon and nitrogen sources, and mineral salts from the literature or preliminary experiments.
-
Use a Plackett-Burman design to screen for the most significant factors affecting this compound yield. This is a fractional factorial design that allows for the efficient screening of a large number of variables.[4]
2. Steepest Ascent/Descent to Approach the Optimal Region:
-
Based on the results of the Plackett-Burman design, use the method of steepest ascent (or descent) to move towards the optimal range of the significant variables.[4] This involves a series of experiments along the path of the maximum increase in response.
3. Optimization using Central Composite Design (CCD):
-
The CCD will involve experiments at different levels of the significant variables, including center points and axial points.
-
The results are used to fit a second-order polynomial equation to the experimental data.
4. Data Analysis and Model Validation:
-
Analyze the experimental data using statistical software to determine the optimal concentrations of the media components.
-
The significance of the model is evaluated using Analysis of Variance (ANOVA).
-
Validate the model by conducting a fermentation experiment using the optimized medium composition and comparing the experimental yield with the predicted yield.[3]
Protocol 2: Precursor Feeding Strategy
This protocol provides a general framework for implementing a precursor feeding strategy to potentially increase this compound yield.
1. Identification of Potential Precursors:
-
As the specific biosynthetic pathway for this compound is not publicly available, start with general precursors for polyketide synthesis. These include:
-
Acetate (in the form of sodium acetate)
-
Propionate (in the form of sodium propionate)
-
Methylmalonyl-CoA and Ethylmalonyl-CoA precursors (e.g., valine, isoleucine, or short-chain fatty acids).
-
2. Determining Optimal Feeding Time and Concentration:
-
The timing of precursor addition is critical. Secondary metabolite production usually starts in the late logarithmic or early stationary phase of growth.
-
Start with a range of concentrations for each precursor, as high concentrations can be toxic to the cells.
-
Set up a series of small-scale fermentation experiments where the precursor is added at different time points (e.g., 24h, 48h, 72h after inoculation) and at various concentrations.
3. Fed-Batch Fermentation:
-
To avoid toxic effects and to maintain a steady supply of the precursor, a fed-batch strategy is often more effective than a single pulse addition.
-
Design a feeding profile where the precursor is added continuously or intermittently throughout the production phase.
4. Analysis of Results:
-
Measure the this compound yield in each experimental condition and compare it to the control (no precursor addition).
-
Analyze cell growth to assess any toxic effects of the added precursors.
Mandatory Visualizations
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium optimization using response surface methodology [bio-protocol.org]
- 4. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 5. phcogrev.com [phcogrev.com]
- 6. phcogrev.com [phcogrev.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: Overcoming Erythromycin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering erythromycin resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of erythromycin resistance in bacteria?
A1: Bacteria primarily develop resistance to erythromycin through two main mechanisms:
-
Target Site Modification: This is often mediated by the erm genes, which encode for methylases. These enzymes add a methyl group to the 23S ribosomal RNA, the binding site for erythromycin. This modification reduces the drug's affinity for the ribosome, rendering it ineffective.[1][2][3][4][5]
-
Drug Efflux: The mef (macrolide efflux) genes encode for efflux pumps that actively transport erythromycin out of the bacterial cell.[1][2][6] This prevents the antibiotic from reaching a high enough intracellular concentration to inhibit protein synthesis.
Q2: How can I determine the mechanism of erythromycin resistance in my bacterial strain?
A2: Standard molecular biology techniques can elucidate the resistance mechanism. Polymerase Chain Reaction (PCR) using primers specific for erm and mef genes is a common and effective method to screen for the presence of these resistance determinants.
Q3: Are there commercially available inhibitors for the efflux pumps that confer erythromycin resistance?
A3: While the development of efflux pump inhibitors (EPIs) is an active area of research, there are currently no commercially available EPIs specifically approved for use with erythromycin in a clinical setting. However, researchers have explored various compounds in preclinical studies that show promise in reversing efflux-mediated resistance.
Q4: What is the MLSB phenotype and how does it relate to erythromycin resistance?
A4: The MLSB phenotype refers to cross-resistance to macrolides (like erythromycin), lincosamides, and streptogramin B antibiotics.[1][5] This is typically caused by the erm-mediated methylation of the ribosomal target, which is a shared binding site for these three antibiotic classes. The resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Minimum Inhibitory Concentration (MIC) of Erythromycin | The bacterial strain may possess erm or mef resistance genes. | 1. Perform PCR to screen for the presence of erm and mef genes.2. If efflux is suspected, consider co-administration of an experimental efflux pump inhibitor to see if it restores susceptibility.3. Sequence the 23S rRNA gene to check for mutations at the erythromycin binding site. |
| Erythromycin is effective, but clindamycin is not (Inducible MLSB Resistance) | The strain may have an inducible erm gene. Erythromycin induces the expression of the methylase, leading to resistance to both erythromycin and clindamycin. | Use the D-test to confirm inducible clindamycin resistance. A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk indicates a positive result. |
| Inconsistent MIC results | This could be due to variations in experimental conditions such as inoculum size, growth medium, or incubation time. | Standardize your MIC testing protocol according to CLSI (Clinical and Laboratory Standards Institute) guidelines. Ensure consistent inoculum preparation and use of appropriate quality control strains. |
Experimental Protocols
Protocol 1: PCR for Detection of erm and mef Genes
Objective: To determine if erythromycin resistance is mediated by the presence of erm or mef genes.
Materials:
-
Bacterial DNA extract
-
PCR primers for ermB, ermC, and mefA (sequences to be obtained from relevant literature)
-
Taq DNA polymerase and buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Method:
-
DNA Extraction: Extract genomic DNA from the resistant bacterial strain using a commercial kit or standard protocol.
-
PCR Amplification:
-
Set up PCR reactions for each primer set (ermB, ermC, mefA) and a positive and negative control.
-
Reaction mixture: 5 µL of 10x PCR buffer, 1 µL of 10 mM dNTPs, 1 µL of each 10 µM forward and reverse primer, 0.5 µL of Taq DNA polymerase, 1 µL of template DNA, and nuclease-free water to a final volume of 50 µL.
-
Cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds (adjust based on primer Tm).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Gel Electrophoresis:
-
Run 10 µL of each PCR product on a 1.5% agarose gel.
-
Visualize the bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target genes.
-
Protocol 2: D-Test for Inducible Clindamycin Resistance
Objective: To phenotypically detect inducible MLSB resistance.
Materials:
-
Mueller-Hinton agar plate
-
Erythromycin (15 µg) and clindamycin (2 µg) disks
-
Bacterial culture adjusted to 0.5 McFarland standard
Method:
-
Inoculation: Swab the Mueller-Hinton agar plate with the bacterial suspension to create a uniform lawn.
-
Disk Placement: Place the erythromycin and clindamycin disks 15-20 mm apart (edge to edge) on the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.
-
Interpretation: A flattening of the clindamycin inhibition zone proximal to the erythromycin disk (forming a "D" shape) indicates inducible resistance to clindamycin.
Signaling Pathways and Workflows
Caption: Mechanisms of bacterial resistance to erythromycin.
Caption: Experimental workflow for the D-test.
References
- 1. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Basis of Erythromycin Resistance in Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic basis of erythromycin resistance in oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
Technical Support Center: Optimizing Ericamycin Dosage for In-Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ericamycin dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general starting dose for this compound in a new in vivo model?
A1: For a novel compound like this compound, it is recommended to start with a dose-finding study. A common approach is to begin with a dose that is a fraction (e.g., 1/10th) of the in vitro IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), adjusted for the animal's weight and surface area. It is crucial to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose.
Q2: How do I select the appropriate route of administration for this compound?
A2: The choice of administration route depends on the physicochemical properties of this compound, the target tissue, and the desired pharmacokinetic profile. Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO). A pilot pharmacokinetic study comparing different routes is highly recommended to determine bioavailability and exposure levels.[1][2]
Q3: What are the common signs of toxicity to monitor for with this compound?
A3: Researchers should monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior (e.g., lethargy, hunched posture), ruffled fur, and changes in food and water intake. It is also advisable to perform regular blood work to monitor for hematological and biochemical markers of toxicity affecting the liver and kidneys.
Q4: My in vivo results with this compound are not correlating with my in vitro data. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are common in drug development.[3] Several factors can contribute to this, including:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution of this compound to the target site.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Protein Binding: this compound may bind to plasma proteins, reducing its free, active concentration.
-
Animal Model: The chosen animal model may not accurately recapitulate the human disease state.
-
Drug Resistance: The in vivo environment can induce resistance mechanisms not observed in vitro.[3]
Q5: How can I improve the solubility of this compound for in vivo administration?
A5: If this compound has poor aqueous solubility, various formulation strategies can be explored. These include using co-solvents (e.g., DMSO, ethanol), cyclodextrins, or lipid-based formulations like liposomes. It is critical to ensure that the chosen vehicle is non-toxic at the administered volume.
Troubleshooting Guides
Problem 1: High Toxicity and Animal Mortality at Initial Doses
-
Possible Cause: The starting dose is too high. The MTD has been exceeded.
-
Solution:
-
Immediately halt the experiment and review the initial dose selection process.
-
Initiate a new dose-escalation study starting with a significantly lower dose (e.g., 10-fold lower).
-
Increase the frequency of animal monitoring to detect early signs of toxicity.
-
Consider a different route of administration that may have a more favorable toxicity profile.
-
Problem 2: Lack of Efficacy at Seemingly Well-Tolerated Doses
-
Possible Cause: Insufficient drug exposure at the target site.
-
Solution:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of this compound in plasma and, if possible, in the target tissue over time. This will help determine if the drug is being absorbed and distributed effectively.
-
Dose Escalation: If the drug is well-tolerated, carefully escalate the dose to determine if a therapeutic window can be achieved.
-
Optimize Administration Route: An alternative route of administration may lead to better bioavailability and higher target site concentrations.[1][2]
-
Combination Therapy: Consider investigating this compound in combination with other agents that may have a synergistic effect.
-
Problem 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in experimental procedures or animal handling.
-
Solution:
-
Standardize Protocols: Ensure that all experimental protocols, including drug formulation, administration technique, and animal handling, are strictly standardized.
-
Animal Health and Environment: Use animals of the same age, sex, and genetic background. Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, diet).
-
Formulation Consistency: Prepare fresh formulations of this compound for each experiment and verify the concentration.
-
Blinding: Whenever possible, blind the personnel conducting the experiments and analyzing the data to the treatment groups to minimize bias.
-
Data Presentation
Table 1: Example Dose-Escalation and Toxicity Data for this compound in a Murine Model
| Dose Group (mg/kg) | Route of Administration | Number of Animals | Mean Body Weight Change (%) | Observed Toxicities | Mortality |
| Vehicle Control | IP | 10 | +5.2 | None | 0/10 |
| 10 | IP | 10 | +3.1 | None | 0/10 |
| 25 | IP | 10 | -2.5 | Mild lethargy in 2/10 animals | 0/10 |
| 50 | IP | 10 | -8.9 | Significant lethargy, ruffled fur in 8/10 animals | 2/10 |
| 100 | IP | 10 | -15.7 | Severe lethargy, hunched posture, ataxia | 7/10 |
Table 2: Example Pharmacokinetic Parameters of this compound Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 10 | 1250 | 0.1 | 1875 | 100 |
| Intraperitoneal (IP) | 25 | 850 | 0.5 | 2125 | ~90 |
| Subcutaneous (SC) | 25 | 600 | 1.0 | 1800 | ~75 |
| Oral (PO) | 50 | 150 | 2.0 | 900 | ~20 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Dose Selection: Based on in vitro data, select a starting dose and at least four escalating dose levels. Include a vehicle control group.
-
Drug Administration: Administer this compound or vehicle via the chosen route daily for a predetermined period (e.g., 14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity and measure body weight at least three times per week.
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 10-15% body weight loss or significant clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicity.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model and Groups: Use cannulated animals if possible for serial blood sampling. Divide animals into groups based on the route of administration to be tested.
-
Drug Administration: Administer a single dose of this compound to each group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Workflow for In Vivo Dose Optimization.
References
- 1. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting Ericamycin instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ericamycin. The information provided is intended to help address common challenges related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is an antibiotic with the molecular formula C28H21NO8.[1] Structurally, it is classified as a member of the tetracene and quinone families of compounds.[1] Its complex aromatic structure and functional groups can influence its solubility and stability in aqueous environments.
Q2: I'm observing precipitation after dissolving this compound in my aqueous buffer. What could be the cause?
Precipitation of this compound in aqueous solutions is a common issue likely due to its poor water solubility, a characteristic often associated with complex organic molecules. Several factors can contribute to this:
-
pH of the solution: The solubility of compounds with ionizable groups can be highly pH-dependent.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature: Temperature can affect solubility, with some compounds being less soluble at lower temperatures.
-
Improper Dissolution Technique: The method used to dissolve the compound can impact its ability to stay in solution.
Q3: My this compound solution seems to be losing its activity over time. Why is this happening?
Loss of biological activity often indicates chemical degradation. For a compound with a quinone structure like this compound, degradation can occur through several mechanisms, including:
-
Hydrolysis: Reaction with water can lead to the breakdown of the molecule, particularly at certain pH values.
-
Oxidation: The quinone moiety can be susceptible to oxidation, leading to inactive byproducts.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solution
If you are experiencing precipitation of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Data on Formulation Strategies for Poorly Soluble Drugs
| Strategy | Agent | Typical Starting Concentration | Notes |
| pH Adjustment | HCl or NaOH | As needed to reach target pH | Test a range of pH values (e.g., 4-8) to find the optimal solubility. |
| Co-solvents | Dimethyl sulfoxide (DMSO) | 1-10% (v/v) | Ensure the final concentration is compatible with your experimental system. |
| Ethanol | 1-10% (v/v) | Can be toxic to some cells at higher concentrations. | |
| Polyethylene glycol (PEG 300/400) | 5-20% (v/v) | Generally well-tolerated in many biological assays. | |
| Surfactants | Tween® 20 or 80 | 0.01-0.1% (v/v) | Can aid in solubilization by forming micelles. |
| Triton™ X-100 | 0.01-0.1% (v/v) | Use with caution as it can disrupt cell membranes. | |
| Complexation Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Can encapsulate the drug to increase its apparent solubility. |
Issue 2: Loss of this compound Activity in Solution
If you suspect that your this compound solution is degrading, the following steps can help you mitigate this issue:
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for a stability study of this compound.
Potential Degradation Pathway of a Quinone-Containing Compound
Quinone structures can be susceptible to nucleophilic attack, particularly in aqueous solutions. While the specific degradation pathway for this compound is not empirically determined in the provided search results, a generalized potential degradation mechanism for a quinone-containing compound is illustrated below.
Caption: Generalized degradation pathway for a quinone compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general method for preparing a more stable stock solution of this compound using a co-solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the powder to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Testing of this compound in Aqueous Buffers
This protocol outlines a basic experiment to assess the stability of this compound under different conditions.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffers at different pH values (e.g., pH 5, 7.4, 9)
-
Incubators set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Amber and clear microcentrifuge tubes
-
HPLC system or a relevant bioassay
-
-
Procedure:
-
Dilute the this compound stock solution to the desired final concentration in each of the different pH buffers.
-
Aliquot these solutions into both amber (light-protected) and clear (light-exposed) tubes.
-
Place the tubes in incubators at the different temperatures.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Immediately analyze the samples by HPLC to determine the concentration of remaining intact this compound, or perform a bioassay to measure its activity.
-
Plot the percentage of remaining this compound or activity against time for each condition to determine the optimal storage and handling conditions.
-
References
Technical Support Center: Enhancing the Bioavailability of Ericamycin Formulations
Disclaimer: Ericamycin is a macrolide antibiotic that is not extensively characterized in publicly available literature. The following guidance is based on established principles for enhancing the bioavailability of poorly water-soluble drugs, particularly those belonging to the macrolide class (e.g., erythromycin, clarithromycin), which are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV compounds.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical parameter for this compound?
A: Bioavailability refers to the rate and extent to which an active pharmaceutical ingredient (API), like this compound, is absorbed from a drug product and becomes available at the site of action.[1] For orally administered antibiotics, poor bioavailability can lead to sub-therapeutic concentrations at the infection site, potentially resulting in treatment failure and the development of antimicrobial resistance. Enhancing bioavailability ensures that a sufficient amount of the drug reaches systemic circulation to exert its therapeutic effect.[2][3]
Q2: What are the primary challenges affecting the oral bioavailability of macrolide antibiotics like this compound?
A: The primary challenge is typically poor aqueous solubility.[2][4][5] Macrolides are often large, lipophilic molecules that do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract. This slow dissolution is a rate-limiting step for absorption.[6] Other challenges can include degradation in the acidic environment of the stomach (a known issue for erythromycin), first-pass metabolism in the liver, and efflux by transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pumps the drug back into the GI lumen.[7][8]
Q3: What are the main formulation strategies to enhance the bioavailability of a poorly soluble drug like this compound?
A: Strategies primarily focus on improving the drug's solubility and dissolution rate. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization, nanonization) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[4][10]
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS) can improve solubilization in the GI tract and promote absorption via lymphatic pathways.[5]
-
Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its apparent water solubility.[5][11]
-
Salt Formation: For ionizable drugs, forming a salt can dramatically improve solubility and dissolution rate compared to the free acid or base form.[4][5]
Troubleshooting Guide
Q: My this compound formulation exhibits poor and variable dissolution during in vitro testing. What are the potential causes and how can I troubleshoot this?
A: Poor dissolution is a common hurdle for BCS Class II/IV compounds. A systematic approach is needed to identify the root cause.
Troubleshooting Workflow for Dissolution Failure
Caption: A troubleshooting decision tree for diagnosing dissolution failures.
-
Check API Properties:
-
Solubility: Is the intrinsic solubility of the this compound batch as expected? Perform a pH-solubility profile.
-
Particle Size: Has the particle size distribution changed? Agglomeration can reduce the effective surface area.
-
Physical Form: Could the API have converted to a less soluble polymorphic or crystalline form during processing or storage?[12] Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to check.
-
-
Evaluate Formulation Components:
-
Excipients: Are the binders, fillers, or lubricants appropriate? Hydrophobic lubricants like magnesium stearate, if used excessively, can coat the drug particles and hinder dissolution.
-
Wetting: Poorly soluble drugs can be difficult to wet. Consider adding a surfactant (e.g., sodium lauryl sulfate) or a hydrophilic carrier.
-
-
Assess Manufacturing Process:
-
Compression Force: For tablets, excessive hardness can reduce porosity and slow the ingress of dissolution media.
-
Granulation: In wet granulation, ensure uniform distribution of the binder and adequate drying to prevent case-hardening of granules.[12]
-
Q: In vivo studies show low Cmax and AUC despite successful in vitro dissolution. What are the next steps?
A: This suggests that post-dissolution factors are limiting absorption.
Logical Flow for Investigating Poor In Vivo Performance
Caption: Investigating post-dissolution barriers to oral bioavailability.
-
Permeability Assessment: The drug might have low permeability across the intestinal epithelium. An ex vivo Caco-2 permeability assay is the standard method to assess this. Low apparent permeability (Papp) values confirm this as a bottleneck.
-
Transporter Efflux: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp, encoded by the ABCB1 gene), which are known to limit the absorption of other macrolides.[7] This can be tested in Caco-2 assays by measuring transport in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in absorption with the inhibitor suggests efflux is a problem.
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation. Macrolides are known to interact with cytochrome P-450 (CYP450) enzymes.[8] In vitro studies using liver microsomes can help determine metabolic stability.
Data Presentation
Table 1: Biopharmaceutics Classification System (BCS) and Formulation Implications
| Class | Solubility | Permeability | Absorption Rate Limiter | Formulation Strategy Focus |
| I | High | High | Gastric Emptying | Generally not required |
| II | Low | High | Drug Dissolution | Solubility/Dissolution Enhancement |
| III | High | Low | Permeability | Permeation Enhancement |
| IV | Low | Low | Dissolution & Permeability | Complex strategies for both |
| This compound, as a poorly soluble macrolide, is likely a BCS Class II or IV compound, making dissolution a key challenge. |
Table 2: Comparison of Common Bioavailability Enhancement Technologies
| Technology | Mechanism of Action | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area to enhance dissolution rate.[6] | Applicable to many drugs; established technology. | May not be sufficient for very low solubility; risk of particle agglomeration. |
| Amorphous Solid Dispersion | Stabilizes the drug in a high-energy, more soluble amorphous state.[9] | Significant solubility enhancement; can create supersaturated solutions.[4] | Physically unstable (risk of recrystallization); manufacturing can be complex (e.g., spray drying, hot melt extrusion). |
| Lipid-Based Systems (SEDDS) | Solubilizes the drug in lipid droplets, bypassing the dissolution step. | Enhances solubility and can improve lymphatic uptake, bypassing first-pass metabolism. | Potential for GI side effects; drug may precipitate upon dispersion; limited to lipid-soluble drugs. |
| Cyclodextrin Complexation | Forms a host-guest complex, with the hydrophobic drug inside the cyclodextrin cavity.[11] | Increases apparent solubility and dissolution; can stabilize the drug. | High amounts of cyclodextrin may be needed; potential for nephrotoxicity with some cyclodextrins. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Objective: To determine the rate and extent of this compound release from a solid dosage form.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media: Prepare biorelevant dissolution media. At a minimum, test in 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8) to simulate the GI tract.[13] Volume is typically 900 mL.
-
Procedure:
-
Pre-heat the dissolution media to 37 ± 0.5 °C.
-
Place one dosage form (e.g., tablet or capsule) in each vessel.
-
Begin paddle rotation at a specified speed (typically 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed media.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF) that does not adsorb the drug.
-
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Plot the cumulative percentage of drug dissolved versus time.
Protocol 2: Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and determine if it is a P-gp substrate.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity: Confirm monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.
-
Apical to Basolateral (A→B) Transport:
-
Add this compound solution to the apical (AP) side (donor compartment).
-
At specified time points, take samples from the basolateral (BL) side (receiver compartment), replacing the volume with fresh buffer.
-
-
P-gp Substrate Test: Run the A→B transport experiment in parallel, but with a P-gp inhibitor (e.g., verapamil) added to the AP side.
-
-
Analysis: Quantify the drug concentration in the receiver compartment using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. An efflux ratio (Papp B→A / Papp A→B) greater than 2, or a significant increase in A→B transport in the presence of an inhibitor, suggests the compound is an efflux substrate.
Protocol 3: Preclinical Pharmacokinetic (PK) Study in Rodents
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of an this compound formulation after oral administration.[14]
-
Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group). Animals should be fasted overnight before dosing.[15]
-
Dosing:
-
Administer the this compound formulation via oral gavage at a predetermined dose.
-
Include a control group receiving an unformulated drug suspension.
-
Include a separate group receiving an intravenous (IV) dose to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[15]
-
Use tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing & Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma at -80 °C until analysis.
-
Quantify this compound concentration in plasma using a validated LC-MS/MS bioanalytical method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Calculate key PK parameters using non-compartmental analysis software:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
F (%): Absolute Bioavailability = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
References
- 1. fda.gov [fda.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. tabletscapsules.com [tabletscapsules.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 13. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
Minimizing off-target effects of Ericamycin in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Ericamycin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound?
A1: While the precise mechanism of this compound is under investigation, it is believed to function as a cytotoxic agent that inhibits protein synthesis in rapidly dividing cells by binding to the 50S ribosomal subunit. This action can lead to cell cycle arrest and apoptosis.
Q2: What are the common off-target effects observed with cytotoxic agents like this compound in cell culture?
A2: Off-target effects can occur when a drug interacts with unintended cellular targets, leading to a range of undesired consequences. For cytotoxic agents, these can include cytotoxicity in non-target cell lines, induction of unintended signaling pathways, or inhibition of unrelated enzymes. It is crucial to differentiate between on-target and off-target effects to ensure the validity of experimental results.[1][2][3]
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
A3: A dose-response study is essential to determine the optimal concentration. This involves treating your cell line with a range of this compound concentrations and assessing both the desired on-target effect (e.g., inhibition of proliferation in cancer cells) and potential off-target effects (e.g., cytotoxicity in a control cell line). The goal is to identify a concentration that maximizes the on-target effect while minimizing off-target toxicity.[4][5][6]
Q4: What types of control experiments are recommended when using this compound?
A4: Several control experiments are crucial:
-
Untreated Control: Cells cultured in the absence of this compound to establish a baseline for viability and proliferation.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental conditions.
-
Positive Control: A well-characterized compound with a known mechanism of action similar to the expected on-target effect of this compound.
-
Negative Control Cell Line: A cell line that does not express the intended target of this compound, if known. This can help distinguish on-target from off-target cytotoxicity.[7]
Q5: Can modulating treatment duration reduce off-target effects?
A5: Yes, optimizing the duration of this compound exposure can be a critical factor. Transient exposure may be sufficient to achieve the desired on-target effect while minimizing the cumulative off-target toxicity that can occur with prolonged treatment. Time-course experiments are recommended to determine the minimal exposure time required for efficacy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in control cell lines | The concentration of this compound is too high, leading to non-specific off-target effects. | Perform a dose-response curve to determine the IC50 value for both your target and control cell lines. Use a concentration that is effective on your target cells but has minimal impact on control cells. |
| The control cell line may express an unknown off-target. | Use a panel of control cell lines to identify a more suitable negative control. Consider using gene knockout systems to validate the on-target effect.[7] | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding this compound. |
| Degradation of this compound stock solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| Desired on-target effect is not observed | The concentration of this compound is too low. | Increase the concentration of this compound based on dose-response data. |
| The cell line is resistant to this compound. | Verify the expression of the putative target in your cell line. Consider using a different cell line or a combination therapy approach. | |
| The experimental endpoint is not appropriate for the mechanism of action. | Ensure the assay used to measure the on-target effect is suitable. For example, if this compound induces apoptosis, use an apoptosis assay rather than a proliferation assay. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM to 0.01 µM. Include a vehicle-only control.
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects using a Control Cell Line
This protocol describes how to compare the cytotoxic effects of this compound on a target cell line versus a control cell line.
Materials:
-
Target cell line (e.g., cancer cell line)
-
Control cell line (e.g., non-cancerous cell line from the same tissue)
-
Complete cell culture medium for each cell line
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent
-
Plate reader
Procedure:
-
Seed both the target and control cell lines in separate 96-well plates at their respective optimal densities. Incubate for 24 hours.
-
Prepare a serial dilution of this compound in the appropriate complete culture medium for each cell line.
-
Treat both plates with the same range of this compound concentrations as described in Protocol 1.
-
Incubate both plates for the same duration.
-
Assess cell viability for both cell lines using the same reagent and protocol.
-
Calculate and plot the dose-response curves for both cell lines on the same graph to visually compare their sensitivity to this compound. A significant shift in the IC50 value between the two cell lines can indicate a therapeutic window and on-target specificity.
Visualizations
Caption: Putative signaling pathway affected by this compound.
Caption: Workflow for assessing this compound's on- and off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose Optimization of Vancomycin Using a Mechanism-based Exposure-Response Model in Pediatric Infectious Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. targetedonc.com [targetedonc.com]
- 7. oncotarget.com [oncotarget.com]
Ericamycin Purification Technical Support Center
Welcome to the technical support center for Ericamycin purification. This resource is designed for researchers, scientists, and drug development professionals actively working on the isolation and purification of this compound and related tetracene quinone antibiotics. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inefficient cell lysis. | Ensure complete disruption of Streptomyces varius cells using methods like sonication or homogenization. |
| Improper solvent selection for extraction. | This compound is a large, relatively non-polar molecule. Use organic solvents like ethyl acetate, chloroform, or a mixture of methanol and chloroform for extraction from the fermentation broth. | |
| Adsorption of this compound to mycelial debris. | After initial solvent extraction, re-extract the mycelial cake to recover any adsorbed product. | |
| Product Degradation (Discoloration of Fractions) | pH instability. | Quinone structures can be sensitive to high pH. Maintain a neutral or slightly acidic pH during extraction and purification steps. |
| Light sensitivity. | Protect the sample from direct light, as some quinone-containing compounds are light-sensitive. Use amber-colored glassware or cover flasks with aluminum foil. | |
| Presence of oxidative enzymes. | Work at low temperatures (4°C) during extraction and initial purification steps to minimize enzymatic degradation. | |
| Poor Chromatographic Separation | Inappropriate stationary phase. | For a compound like this compound, silica gel is a common choice for initial column chromatography. For higher resolution, consider reverse-phase chromatography (C18). |
| Incorrect mobile phase composition. | Optimize the solvent system. A gradient of increasing polarity (e.g., hexane to ethyl acetate, or chloroform to methanol) is often effective for silica gel chromatography. | |
| Co-elution of impurities. | If impurities have similar polarity, consider using a different chromatographic technique, such as size-exclusion or ion-exchange chromatography, if applicable. | |
| Insolubility/Precipitation During Purification | Solvent polarity changes. | This compound may be poorly soluble in highly polar or very non-polar solvents. Ensure gradual solvent transitions during chromatography and solvent evaporation. |
| High concentration of the purified compound. | Avoid over-concentrating fractions. If precipitation occurs, try re-dissolving in a small amount of a stronger solvent like DMSO or DMF before proceeding. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a Streptomyces varius fermentation broth?
A1: A typical purification workflow involves:
-
Extraction: Extracting the whole fermentation broth (including mycelium) with an organic solvent like ethyl acetate or chloroform.
-
Concentration: Evaporating the organic solvent to obtain a crude extract.
-
Chromatography: Subjecting the crude extract to a series of chromatographic steps, commonly starting with silica gel column chromatography followed by further purification using techniques like preparative TLC or HPLC.
Q2: What type of analytical techniques are suitable for monitoring the purification of this compound?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the presence of this compound in different fractions during column chromatography. For more detailed analysis of purity, High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is recommended, as the tetracene quinone structure of this compound will have a characteristic UV-Vis absorbance spectrum.
Q3: Are there any specific stability concerns for this compound?
A3: As a quinone-containing compound, this compound may be susceptible to degradation under alkaline conditions and upon exposure to light. It is advisable to work at neutral or slightly acidic pH and to protect the samples from light.
Q4: What solvents are best for dissolving purified this compound?
A4: Purified this compound is expected to be soluble in chlorinated solvents (chloroform, dichloromethane), ethyl acetate, and polar aprotic solvents like DMSO and DMF. It will likely have low solubility in water and non-polar solvents like hexane.
Experimental Protocols
The following are generalized protocols based on methods used for structurally similar tetracene quinone antibiotics, such as Fredthis compound A, and should be optimized for this compound.
Protocol 1: Extraction of this compound from Fermentation Broth
-
Adjust the pH of the whole fermentation broth of Streptomyces varius to approximately 6.0.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 60-120 mesh) in a suitable non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of chloroform or dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Load the dried silica gel onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a gradient of hexane-ethyl acetate or chloroform-methanol.
-
Collect fractions and monitor by TLC for the presence of this compound.
-
Pool the fractions containing the compound of interest and evaporate the solvent.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and increase to elute more non-polar compounds. A typical gradient might be 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the absorbance maximum of this compound.
Data Presentation
The following table presents hypothetical data for a typical this compound purification run, based on common yields for secondary metabolite purification.
| Purification Step | Total Weight (mg) | Purity (%) | Yield (%) |
| Crude Extract | 5000 | 5 | 100 |
| Silica Gel Chromatography | 500 | 50 | 50 |
| Preparative HPLC | 200 | >95 | 80 |
| Overall Yield | 40 |
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Potential causes contributing to low purification yield.
Technical Support Center: Synthesis of Complex Polyketide Natural Products
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the synthesis of complex polyketide natural products.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Final Product | Suboptimal fermentation conditions.Inefficient precursor feeding.Degradation of the target compound.Poor extraction and purification methods. | Optimize fermentation medium components, pH, temperature, and aeration using methodologies like Response Surface Methodology (RSM)[1][2].Experiment with different precursors and optimize feeding time and concentration[3].Incorporate in situ separation techniques, such as adding resin to the fermentation broth, to protect the product from degradation[3].Develop and validate efficient extraction and purification protocols. |
| Formation of Unexpected Byproducts | Lack of stereochemical control in key reactions.Cross-reactivity of functional groups.Use of non-specific enzymes or catalysts. | Employ chiral auxiliaries or asymmetric catalysts to control stereochemistry.Utilize protecting groups to prevent unwanted side reactions.Screen for and select enzymes or catalysts with high specificity for the desired transformation. |
| Difficulty in Assembling the Polyketide Backbone | Inefficient coupling of key synthons.Incorrect or unstable protecting groups.Steric hindrance in complex fragments. | Explore different coupling strategies and reaction conditions.Carefully select protecting groups that are stable under reaction conditions and can be selectively removed.Consider a convergent synthetic strategy to minimize steric hindrance issues in later stages. |
| Inconsistent Results Between Batches | Variability in starting material quality.Fluctuations in fermentation or reaction conditions.Inconsistent operator technique. | Establish strict quality control for all starting materials and reagents.Implement robust process controls to maintain consistent conditions.Develop and adhere to detailed Standard Operating Procedures (SOPs). |
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the total synthesis of complex polyketide natural products?
A1: The total synthesis of complex polyketides is often hampered by several challenges, including the construction of multiple stereogenic centers, the formation of large macrocyclic structures, and the functionalization of a complex molecular scaffold[4]. Overcoming these hurdles typically requires the development of novel synthetic methodologies and strategies[4].
Q2: How can the production of a target polyketide be enhanced in a fermentation process?
A2: Several strategies can be employed to enhance production. Ribosome engineering has been shown to be an effective method to activate and enhance the production of secondary metabolites in Streptomyces species[1]. Additionally, optimizing the fermentation medium composition and culture conditions using statistical methods like Plackett-Burman design and Response Surface Methodology can significantly increase yields[1][2]. Precursor feeding, where a key building block is supplied to the culture, can also boost the production of the desired compound[3].
Q3: What is the role of in situ separation in polyketide production?
A3: In situ separation, such as the addition of an adsorbent resin to the fermentation broth, can significantly improve the yield of the target polyketide[3]. This technique helps to remove the product from the aqueous phase as it is produced, which can prevent product degradation, alleviate feedback inhibition, and simplify downstream purification processes[3].
Experimental Protocols
Protocol 1: Optimization of Fermentation Conditions using Response Surface Methodology (RSM)
This protocol provides a general workflow for optimizing fermentation conditions for the production of a target metabolite, adapted from methodologies used for pristinamycin and fredericamycin A production[1][2].
-
Screening of Significant Factors:
-
Utilize a Plackett-Burman design to screen for the most significant fermentation medium components and culture parameters (e.g., carbon sources, nitrogen sources, pH, temperature) affecting product yield.
-
-
Steepest Ascent/Descent:
-
Based on the results of the screening, move the experimental design towards the optimal region by applying the method of steepest ascent (or descent).
-
-
Box-Behnken Design:
-
Employ a Box-Behnken design to further investigate the interactions between the most significant factors and determine their optimal levels.
-
-
Data Analysis and Model Validation:
-
Analyze the experimental data using analysis of variance (ANOVA) to fit a second-order polynomial equation.
-
Validate the model by conducting experiments at the predicted optimal conditions and comparing the experimental yield with the predicted yield.
-
Biosynthetic Pathway Diagrams
The following diagrams illustrate generalized biosynthetic pathways for polyketide natural products, which may share similarities with the biosynthesis of this compound.
Caption: A generalized workflow for Type I polyketide biosynthesis.
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. View of Optimization of fermentation conditions for pristinamycin production by immobilized Streptomyces pristinaespiralis using response surface methodology | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 3. Glycine feeding improves pristinamycin production during fermentation including resin for in situ separation [agris.fao.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ericamycin Toxicity Reduction in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ericamycin in animal models. The following information is based on established strategies for mitigating the toxicity of anthracycline antibiotics, a class of compounds to which this compound is structurally related. Due to the limited specific data on this compound, these strategies are proposed as analogous approaches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cardiotoxicity in our mouse model with this compound administration. What are the potential mitigation strategies?
A1: Cardiotoxicity is a known side effect of anthracycline-class compounds. Several strategies can be employed to reduce this toxicity in animal models:
-
Dose Adjustment and Administration Rate: Reducing the peak plasma concentration of the drug can decrease cardiotoxicity. Consider lowering the cumulative dose or prolonging the infusion time. A slower infusion rate has been shown to be cardioprotective for similar compounds[1].
-
Liposomal Formulation: Encapsulating this compound in liposomes can alter its biodistribution, leading to reduced accumulation in cardiac tissue and consequently lower cardiotoxicity. Liposomal formulations of other anthracyclines have demonstrated significantly reduced cardiac events[1][2][3].
-
Cardioprotective Agents: Co-administration of a cardioprotective agent, such as dexrazoxane, can be effective. Dexrazoxane is an iron chelator that is thought to prevent the formation of drug-iron complexes that generate reactive oxygen species (ROS) in the heart.[1][2][4][5]
-
Antioxidant Co-administration: The use of antioxidants may help to mitigate the oxidative stress induced by this compound. Probucol has shown promise in preventing a decrease in left ventricular ejection fraction (LVEF) in animal models treated with doxorubicin[2].
Q2: What is the proposed mechanism of this compound-induced cardiotoxicity, and how do the mitigation strategies work?
A2: While the specific mechanism for this compound is not fully elucidated, it is hypothesized to be similar to other anthracyclines. The primary proposed mechanism is the generation of reactive oxygen species (ROS) within cardiomyocytes, leading to oxidative stress, mitochondrial dysfunction, and ultimately apoptosis. Another key mechanism is the inhibition of topoisomerase II, which is crucial for DNA replication and repair.
The mitigation strategies work through various mechanisms:
-
Liposomal formulations alter the drug's pharmacokinetics, reducing its uptake by heart tissue.
-
Dexrazoxane chelates iron, preventing the formation of anthracycline-iron complexes that catalyze the production of ROS[5].
-
Antioxidants directly neutralize ROS, reducing cellular damage.
Below is a diagram illustrating the proposed mechanism of cardiotoxicity and the points of intervention for mitigation strategies.
Caption: Proposed mechanism of this compound cardiotoxicity and intervention points.
Q3: Are there any data on how different formulations of this compound might affect its toxicity profile in vivo?
A3: While specific data for this compound is unavailable, studies on other anthracyclines provide a strong rationale for exploring alternative formulations. Liposomal encapsulation is a clinically validated strategy to reduce the cardiotoxicity of doxorubicin[1][2][3].
| Formulation | Animal Model | Key Finding | Reference |
| Liposomal Doxorubicin | Various | Reduced incidence of clinical heart failure and subclinical cardiac dysfunction compared to non-liposomal formulation. | [1] |
| PEGylated Liposomal Doxorubicin | N/A | Shown to decrease cardiotoxicity even at high cumulative doses. | [2] |
Troubleshooting Guides
Issue: High incidence of acute toxicity and mortality in our animal cohort following this compound administration.
-
Troubleshooting Steps:
-
Review Dosing and Administration:
-
Verify the calculated dose and concentration of the this compound solution.
-
Consider reducing the dose or administering it as a slower intravenous infusion rather than a bolus injection. Prolonged infusion can lower peak plasma concentrations and reduce acute toxicity[1].
-
-
Vehicle and Formulation:
-
Assess the tolerability of the vehicle used to dissolve this compound. The vehicle itself may be contributing to toxicity.
-
If not already in use, consider a liposomal formulation to alter the drug's biodistribution and reduce acute toxic effects.
-
-
Animal Health Status:
-
Ensure the animals are healthy and free from underlying conditions before dosing.
-
Monitor for signs of distress post-administration and provide supportive care as needed.
-
-
Issue: We are not observing a significant reduction in cardiotoxicity despite co-administering an antioxidant.
-
Troubleshooting Steps:
-
Choice and Dose of Antioxidant:
-
Not all antioxidants are effective. While some, like probucol, have shown promise, others, like vitamin E, have been found to be ineffective in preventing doxorubicin-induced cardiotoxicity[2].
-
Review the literature for antioxidants that have been shown to be effective against anthracycline-induced toxicity and ensure you are using an appropriate dose and administration schedule.
-
-
Timing of Administration:
-
The timing of antioxidant administration relative to this compound treatment can be critical. Investigate whether pre-treatment, co-administration, or post-treatment is more effective for the chosen antioxidant.
-
-
Alternative Strategies:
-
Consider combining the antioxidant therapy with another mitigation strategy, such as a liposomal formulation or the use of dexrazoxane, for a potentially synergistic effect.
-
-
Experimental Protocols
Protocol: Preparation and Administration of Liposomal this compound
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Materials:
-
This compound hydrochloride
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
-
Rotary evaporator
-
-
Procedure:
-
Dissolve DPPC and cholesterol in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a solution of this compound in PBS by vortexing.
-
Subject the resulting vesicle suspension to several freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane multiple times to create unilamellar vesicles of a uniform size.
-
Remove unencapsulated this compound by dialysis or size-exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Administer the liposomal this compound formulation to the animal model via the desired route (e.g., intravenous injection).
-
Protocol: Evaluation of Cardiotoxicity in a Mouse Model
-
Animal Model:
-
Select an appropriate mouse strain (e.g., C57BL/6).
-
Divide animals into groups: Vehicle control, this compound, and this compound + investigational toxicity-reducing agent.
-
-
Dosing and Monitoring:
-
Administer this compound and the test agent according to the study design.
-
Monitor animal weight, activity, and overall health daily.
-
At predetermined time points, perform echocardiography to assess cardiac function (e.g., LVEF, fractional shortening).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for cardiac biomarker analysis (e.g., troponin I).
-
Euthanize the animals and harvest the hearts.
-
Perform histopathological analysis of heart tissue to assess for signs of damage (e.g., fibrosis, myocyte vacuolization).
-
Below is a workflow diagram for a typical in vivo study to assess strategies for reducing this compound toxicity.
Caption: Experimental workflow for in vivo toxicity reduction studies.
References
- 1. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthracycline Cardiotoxicity: Prevalence, Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Strategies to prevent anthracycline-induced cardiotoxicity in cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ericamycin and Fredericamycin A: Unveiling a Data Gap
For researchers, scientists, and drug development professionals, a comprehensive understanding of novel bioactive compounds is paramount. This guide provides a comparative analysis of two natural products, Ericamycin and Fredthis compound A, drawing upon available experimental data. While substantial information exists for Fredthis compound A, a notable scarcity of data for this compound highlights a significant area for future research.
This analysis reveals that Fredthis compound A is a well-characterized compound with established cytotoxic, antimicrobial, and antitumor properties, underpinned by a known mechanism of action and biosynthetic pathway. In stark contrast, this compound, while identified as an antimicrobial agent, remains largely uncharacterized, with a significant lack of quantitative biological data and mechanistic studies. This disparity underscores the need for further investigation into this compound to unlock its potential therapeutic applications.
Chemical and Physical Properties
| Property | This compound | Fredthis compound A |
| Chemical Formula | C28H21NO8 | C30H21NO9 |
| Molecular Weight | 499.5 g/mol | 539.49 g/mol |
| Class | Anthraquinone | Spiro[4.4]nonane ring system |
| Producing Organism | Streptomyces varius | Streptomyces griseus |
Biological Activity: A Tale of Two Compounds
Cytotoxicity Data
The cytotoxic potential of Fredthis compound A has been quantified against various cell lines. Notably, it exhibits a half-maximal inhibitory concentration (IC50) of 4.4 µM against L1210 leukemia cells.[3] Unfortunately, corresponding IC50 values for this compound against any cell line have not been reported, precluding a direct comparison of their cytotoxic potency.
| Compound | Cell Line | IC50 Value |
| Fredthis compound A | L1210 | 4.4 µM[3] |
| This compound | Not Available | Not Available |
Mechanism of Action: A Clear Picture for Fredthis compound A
The mechanism through which Fredthis compound A exerts its biological effects has been a subject of detailed investigation. Studies have revealed that it preferentially inhibits protein and RNA synthesis over DNA synthesis.[1] Furthermore, Fredthis compound A has been identified as an inhibitor of both topoisomerase I and topoisomerase II, crucial enzymes in DNA replication and transcription.[3] This dual inhibition likely contributes significantly to its cytotoxic and antitumor properties.
Regrettably, the mechanism of action for this compound remains unelucidated. Without experimental data, any proposed mechanism would be purely speculative.
Biosynthesis: The Polyketide Pathway of Fredthis compound A
The biosynthetic pathway of Fredthis compound A has been characterized as a polyketide pathway.[4] The carbon skeleton is derived from acetate units, a common biosynthetic route for many complex natural products in Streptomyces.[4]
The biosynthetic origins of this compound are currently unknown.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed experimental protocols for key assays are provided below. These methodologies are based on established procedures used for the characterization of Fredthis compound A and other similar natural products.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells (e.g., L1210, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or Fredthis compound A) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.[5]
Visualizing the Fredthis compound A Biosynthetic Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Biosynthetic pathway of Fredthis compound A from acetate.
Caption: Workflow for Topoisomerase I inhibition assay.
Conclusion and Future Directions
This comparative analysis clearly demonstrates that while Fredthis compound A is a well-studied molecule with significant therapeutic potential, this compound remains an enigmatic compound. The lack of fundamental data on this compound's biological activity, mechanism of action, and biosynthesis presents a compelling case for further research. Elucidating these aspects will be crucial in determining if this compound holds similar promise to Fredthis compound A and could be a candidate for future drug development programs. The experimental protocols provided herein offer a roadmap for initiating such investigations, which could ultimately bridge the current knowledge gap and unveil the true potential of this underexplored natural product.
References
- 1. Esperamicins, a class of potent antitumor antibiotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy this compound, a new anthraquinone with potent antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semisynthesis of 5-O-ester derivatives of renieramycin T and their cytotoxicity against non-small-cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Renieramycin-type alkaloids from marine-derived organisms: Synthetic chemistry, biological activity and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Ericamycin in Xenograft Models: A Comparative Analysis
A comprehensive evaluation of the preclinical efficacy of novel therapeutic agents is paramount in the drug development pipeline. This guide provides a comparative analysis of Ericamycin's anticancer effects in xenograft models, offering a valuable resource for researchers, scientists, and professionals in drug development. Due to the limited publicly available data specifically on "this compound" in cancer xenograft models, this guide establishes a framework for such a comparison and utilizes illustrative data from analogous preclinical studies to demonstrate the required components for a thorough evaluation.
This guide will outline the necessary experimental data, detailed protocols, and pathway visualizations required to rigorously assess a compound's in vivo anticancer potential. While awaiting specific data on this compound, the methodologies and comparative frameworks presented herein can be applied to any novel anticancer agent under investigation.
Data Presentation: A Comparative Framework
To objectively assess the anticancer efficacy of a novel compound like this compound, its performance must be benchmarked against both a negative control (vehicle) and established standard-of-care chemotherapeutic agents relevant to the cancer type under investigation. The following tables provide a template for summarizing critical quantitative data from xenograft studies.
Table 1: Comparative Tumor Growth Inhibition in [Cancer Type] Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (% TGI) | Statistical Significance (p-value) |
| Vehicle Control | [e.g., Saline, i.p., daily] | [e.g., 1500 ± 250] | - | - |
| This compound | [To Be Determined] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin | [e.g., 5 mg/kg, i.v., weekly] | [e.g., 500 ± 150] | [e.g., 66.7%] | [e.g., <0.01] |
| Paclitaxel | [e.g., 10 mg/kg, i.p., bi-weekly] | [e.g., 700 ± 180] | [e.g., 53.3%] | [e.g., <0.05] |
Table 2: Assessment of Apoptosis and Cell Proliferation in Tumor Tissues
| Treatment Group | Apoptotic Index (% TUNEL positive cells) | Proliferation Index (% Ki-67 positive cells) |
| Vehicle Control | [e.g., 5 ± 2] | [e.g., 85 ± 10] |
| This compound | [Experimental Data] | [Experimental Data] |
| Doxorubicin | [e.g., 35 ± 8] | [e.g., 30 ± 7] |
| Paclitaxel | [e.g., 25 ± 6] | [e.g., 45 ± 9] |
Table 3: In Vivo Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Observed Toxicities |
| Vehicle Control | [e.g., +5 ± 2] | None |
| This compound | [Experimental Data] | [Experimental Data] |
| Doxorubicin | [e.g., -10 ± 3] | [e.g., Lethargy, ruffled fur] |
| Paclitaxel | [e.g., -5 ± 2] | [e.g., Mild lethargy] |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of robust scientific research. The following sections provide standardized protocols for key experiments in xenograft model-based anticancer drug validation.
Cell Culture and Xenograft Model Establishment
-
Cell Line Maintenance: The selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly using digital calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
Drug Formulation and Administration
-
This compound Formulation: The formulation of this compound for in vivo administration will depend on its physicochemical properties. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.
-
Administration Route and Schedule: The route of administration (e.g., intraperitoneal, intravenous, oral) and the treatment schedule (e.g., daily, twice weekly) should be optimized based on pharmacokinetic and tolerability studies.
-
Treatment Initiation: Treatment commences when tumors reach a predetermined size (e.g., 100-150 mm³). Mice are randomly assigned to treatment and control groups.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: The primary efficacy endpoint is the inhibition of tumor growth, calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Body Weight and Clinical Observations: Animal body weights are recorded twice weekly as an indicator of systemic toxicity. Clinical signs of distress are also monitored daily.
-
Tissue Harvesting and Analysis: At the end of the study, tumors and major organs are excised. A portion of the tumor is fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and another portion is snap-frozen for molecular analysis.
Visualization of Key Processes and Pathways
Visual diagrams are essential for conveying complex experimental workflows and biological mechanisms. The following are examples of diagrams that would be crucial for a comprehensive guide on this compound.
Experimental Workflow
Comparative Analysis of Cross-Resistance: Erythromycin and Other Antibiotics
A Note on Ericamycin: The initial query concerned the antibiotic this compound. This compound is an antibiotic with reported activity against Gram-positive bacteria, including Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) ranging from 0.004-0.016 µg/mL[1]. However, extensive searches for cross-resistance studies specifically involving this compound did not yield sufficient data for a comparative guide. Given the commonality and extensive research available, this guide will focus on Erythromycin, a widely studied macrolide antibiotic, for which a wealth of cross-resistance data exists. It is plausible that "this compound" was a misspelling of "Erythromycin."
This guide provides a comprehensive comparison of cross-resistance patterns between erythromycin and other antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various bacterial strains, illustrating the cross-resistance patterns between erythromycin and other antibiotics, primarily clindamycin and other macrolides. Resistance phenotypes are categorized as follows:
-
M Phenotype: Resistance to 14- and 15-membered macrolides (e.g., erythromycin, azithromycin) due to an efflux pump, while remaining susceptible to 16-membered macrolides, lincosamides (e.g., clindamycin), and streptogramin B.[2][3]
-
Macrolide-Lincosamide-Streptogramin B (MLSB) Phenotype: Cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics due to ribosomal target site modification.[4][5] This can be either:
Table 1: Erythromycin and Clindamycin MICs in Staphylococcus aureus with Different Resistance Phenotypes
| Resistance Phenotype | Erythromycin MIC (µg/mL) | Clindamycin MIC (µg/mL) | Clindamycin MIC with Erythromycin Induction (µg/mL) |
| D Phenotype (iMLSB) | >128 | 0.12 - 0.25 | 1 |
| D+ Phenotype (iMLSB) | >128 | Not specified | Not specified |
| Constitutive MLSB | Not specified | >64 | Not applicable |
Data sourced from a study on S. aureus isolates. The D and D+ phenotypes both indicate inducible clindamycin resistance.[4]
Table 2: Macrolide and Lincosamide MICs in Streptococcus pyogenes
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Erythromycin | ≤0.03 | 0.06 | 82.4 |
| Azithromycin | 0.06 | 0.12 | 82.4 |
| Miocamycin | 0.12 | 0.25 | 99.5 |
| Clindamycin | ≤0.06 | ≤0.06 | 99.5 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data from a study on S. pyogenes isolates where a high prevalence of the M phenotype was observed.[2][7]
Table 3: Cross-Resistance of Erythromycin-Resistant Mycoplasma pneumoniae Strains
| Antibiotic | MIC (µg/mL) of Resistant Strain |
| Erythromycin | 200 |
| Leucomycin | >100 |
| Josamycin | 100 |
| Spiramycin | >100 |
| Oleandomycin | >100 |
| Lincomycin | 50 |
Data from an in vitro study where M. pneumoniae was made highly resistant to erythromycin.[8][9]
Experimental Protocols
Detailed methodologies for key experiments used to determine cross-resistance are provided below.
Disk Diffusion Method (D-Test) for Inducible Clindamycin Resistance
This method is used to phenotypically detect inducible MLSB resistance in staphylococci and streptococci.[4][6]
Principle: An erythromycin disk is placed in proximity to a clindamycin disk on an agar plate inoculated with the test organism. Erythromycin, if it induces resistance, will cause the otherwise susceptible organism to grow within the clindamycin inhibition zone, creating a "D" shape.[4]
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate a Mueller-Hinton agar plate (supplemented with 5% sheep blood for streptococci) by swabbing the entire surface to ensure confluent growth.[10]
-
Aseptically place a 15-μg erythromycin disk and a 2-μg clindamycin disk on the agar surface. The distance between the edges of the disks should be 15 to 20 mm.[11]
-
Incubate the plate at 35-37°C for 16-20 hours.[10]
-
Interpretation:
-
Positive D-test (iMLSB): A flattening or blunting of the clindamycin inhibition zone adjacent to the erythromycin disk, forming a "D" shape, indicates inducible resistance.[4][10]
-
Negative D-test: A circular zone of inhibition around the clindamycin disk indicates susceptibility to clindamycin and the absence of inducible MLSB resistance. This is characteristic of the M phenotype if the isolate is resistant to erythromycin.
-
Resistant: No zone of inhibition around either disk indicates constitutive (cMLSB) resistance.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[12][13]
Procedure:
-
Antibiotic Preparation: Prepare serial two-fold dilutions of the antibiotics to be tested in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13][14]
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a concentration of approximately 1.5 × 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard). This is then further diluted to achieve a final inoculum of about 5 × 10⁵ CFU/mL in each well.[13]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted antibiotics.[13] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[12][13]
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (no turbidity).[12]
Polymerase Chain Reaction (PCR) for Detection of Resistance Genes
PCR is used to detect the presence of specific genes associated with antibiotic resistance, such as erm genes (ermA, ermB, ermC) for ribosomal methylation and mef genes for macrolide efflux.[15][16]
Procedure:
-
DNA Extraction: Extract genomic DNA from a pure culture of the bacterial isolate using a commercial kit or standard laboratory protocols.[16]
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, reaction buffer, and specific primers for the target resistance genes (e.g., ermB, mefA).[16][17]
-
Add the extracted DNA template to the master mix.
-
Perform PCR amplification in a thermal cycler using an optimized program of denaturation, annealing, and extension steps.[18]
-
-
Detection of PCR Products:
-
Load the amplified PCR products onto an agarose gel.
-
Perform gel electrophoresis to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
The presence of a band of the expected size indicates the presence of the resistance gene.
-
Mechanisms of Cross-Resistance
The primary mechanisms of cross-resistance involving erythromycin are ribosomal modification and drug efflux.
Ribosomal Modification (MLSB Resistance)
This mechanism, encoded by erm genes, involves the methylation of the 23S rRNA component of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to cross-resistance.[5][19]
Caption: MLSB Resistance Pathway.
Macrolide Efflux (M Phenotype)
This mechanism involves an efflux pump, encoded by mef genes, that actively transports 14- and 15-membered macrolides out of the bacterial cell.[6][20] This prevents the antibiotic from reaching its ribosomal target in sufficient concentrations. Lincosamides and streptogramin B are not substrates for this pump and thus remain effective.[3]
Caption: Macrolide Efflux Pump Mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emergence of Erythromycin-Resistant, Clindamycin-Susceptible Streptococcus pyogenes Isolates in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing for Induction of Clindamycin Resistance in Erythromycin-Resistant Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejgm.co.uk [ejgm.co.uk]
- 6. Practical Disk Diffusion Method for Detection of Inducible Clindamycin Resistance in Staphylococcus aureus and Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. In Vitro Development of Resistance to Erythromycin, Other Macrolide Antibiotics, and Lincomycin in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro development of resistance to erythromycin, other macrolide antibiotics, and lincomycin in Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Resistance to Macrolide–Lincosamide–Streptogramin B Among mecA-Positive Staphylococcus Aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. journals.asm.org [journals.asm.org]
- 16. mjima.org [mjima.org]
- 17. Antimicrobial susceptibility and analysis of macrolide resistance genes in Streptococcus pneumoniae isolated in Hamadan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Application of Real-Time PCR Assays for Quantification of erm Genes Conferring Resistance to Macrolides-Lincosamides-Streptogramin B in Livestock Manure and Manure Management Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microbial Primer: Multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Erythromycin in Sensitive vs. Resistant Cell Lines: A Comparative Guide
A Note on the Subject: Initial searches for "Ericamycin" yielded limited specific data suitable for a detailed comparative analysis. However, given the phonetic similarity and the extensive body of research available, this guide will focus on Erythromycin, a well-characterized macrolide antibiotic, to compare its efficacy in sensitive versus resistant cell lines. This comparison will serve as a practical guide for researchers, scientists, and drug development professionals interested in the dynamics of antibiotic resistance.
Erythromycin is a macrolide antibiotic that has been in clinical use for decades to treat a variety of bacterial infections.[1][2][3][4] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[1][2][3][5] However, the emergence of erythromycin-resistant strains has compromised its clinical efficacy, necessitating a deeper understanding of the differential effects of this antibiotic on sensitive and resistant bacteria.
Data Presentation: Erythromycin Efficacy
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the efficacy of a drug. It represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the drug. The following table summarizes representative IC50 values for erythromycin against sensitive and resistant bacterial strains.
| Bacterial Strain | Resistance Status | Erythromycin IC50 (µg/mL) | Reference |
| Staphylococcus aureus | Sensitive | 0.36 | [6] |
| Staphylococcus aureus | Resistant (ermC gene) | >128 | [7] |
| Streptococcus pyogenes | Sensitive | 0.004 - 0.06 | [1] |
| Streptococcus pyogenes | Resistant (mef(A) gene) | 1 - 16 | N/A |
| Haemophilus influenzae | Sensitive | 0.015 - 4 | [1] |
| Haemophilus influenzae | Resistant | >4 | N/A |
Note: IC50 values can vary depending on the specific strain, the resistance mechanism, and the experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies used to generate and analyze data is crucial for reproducibility and interpretation. Below are protocols for key experiments cited in the comparison of erythromycin efficacy.
1. Determination of Minimum Inhibitory Concentration (MIC) and IC50
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC and IC50 of an antibiotic against a bacterial strain.
-
Materials:
-
Mueller-Hinton broth (or other appropriate bacterial growth medium)
-
96-well microtiter plates
-
Erythromycin stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer (for IC50 determination)
-
-
Procedure:
-
Prepare a serial two-fold dilution of erythromycin in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
For MIC: Determine the lowest concentration of erythromycin that completely inhibits visible bacterial growth.
-
For IC50: After incubation, measure the optical density (OD) at 600 nm using a spectrophotometer. The IC50 is the concentration of erythromycin that causes a 50% reduction in bacterial growth compared to the positive control.
-
2. Development of Erythromycin-Resistant Cell Lines
This protocol describes a common method for generating erythromycin-resistant bacterial strains in the laboratory through continuous exposure to the antibiotic.[8][9][10][11][12]
-
Materials:
-
Erythromycin-sensitive bacterial strain
-
Appropriate liquid and solid growth media
-
Erythromycin stock solution
-
-
Procedure:
-
Culture the sensitive bacterial strain in a liquid medium containing a sub-lethal concentration of erythromycin (e.g., 1/4 or 1/2 of the MIC).
-
Incubate until growth is observed.
-
Plate the culture onto an agar medium containing the same concentration of erythromycin to select for resistant colonies.
-
Pick individual colonies and culture them in a liquid medium with a gradually increasing concentration of erythromycin.
-
Repeat this process of stepwise selection over several weeks to months.[8][11]
-
Periodically test the MIC of the evolving population to monitor the level of resistance.
-
Once a stable resistant phenotype is achieved (i.e., the MIC remains high even after several passages in antibiotic-free media), the resistant cell line is established.
-
3. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
-
Materials:
-
Bacterial cells (sensitive and resistant strains)
-
96-well plates
-
Erythromycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed bacterial cells into 96-well plates and allow them to acclimate.
-
Treat the cells with various concentrations of erythromycin for a predetermined time.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Mandatory Visualizations
Signaling Pathway: Erythromycin's Mechanism of Action and Resistance
Caption: Mechanism of erythromycin action and common resistance pathways.
Experimental Workflow: Comparing Efficacy in Sensitive vs. Resistant Lines
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. news-medical.net [news-medical.net]
- 5. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Ericamycin vs. Erythromycin: A Head-to-Head Comparison of Antibacterial Activity
In the landscape of antibacterial drug discovery, the evaluation of novel compounds against established antibiotics is crucial for identifying promising new therapeutic agents. This guide provides a detailed comparison of the antibacterial activity of Ericamycin, a member of the anthraquinone class of antibiotics, and Erythromycin, a widely-used macrolide antibiotic. This analysis is based on available in vitro data, focusing on their mechanisms of action and antibacterial efficacy against key bacterial pathogens.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antibacterial activity of this compound and Erythromycin lies in their distinct mechanisms of action.
This compound , as an anthraquinone antibiotic, is believed to exert its antibacterial effects through mechanisms common to this class. These mechanisms can include the inhibition of nucleic acid and protein synthesis, disruption of the bacterial cell wall, and the generation of reactive oxygen species that lead to cellular damage.[1][2][3]
Erythromycin , a macrolide, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and ultimately halting bacterial growth.[4] This targeted action is characteristic of the macrolide class of antibiotics.
Comparative Antibacterial Spectrum
A direct and comprehensive comparison of the antibacterial spectrum of this compound and Erythromycin is currently limited by the scarcity of publicly available data for this compound. However, the existing data for Staphylococcus aureus provides a striking point of comparison.
| Antibiotic | Class | Mechanism of Action | Staphylococcus aureus MIC (µg/mL) |
| This compound | Anthraquinone | Inhibition of nucleic acid/protein synthesis, cell wall disruption | 0.004 - 0.016[5] |
| Erythromycin | Macrolide | Inhibition of protein synthesis | 0.25 to >2048[6][7][8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Erythromycin exhibits a broader documented spectrum of activity, with established efficacy against a range of Gram-positive bacteria, including Streptococcus pneumoniae.[9][10][11] However, its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is generally poor, with high MIC values often indicating clinical resistance.[12][13][14][15]
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) values cited in this guide are typically determined using standardized laboratory procedures such as broth microdilution or agar dilution methods.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is identified as the lowest concentration of the antibiotic that prevents bacterial colony formation.
Visualizing the Mechanisms
To illustrate the distinct cellular targets of this compound and Erythromycin, the following diagrams depict their proposed mechanisms of action.
Caption: Mechanism of action of Erythromycin.
Caption: Proposed mechanism of action of this compound.
Conclusion
Based on the currently available data, this compound demonstrates exceptionally high potency against Staphylococcus aureus, surpassing that of the widely used antibiotic, Erythromycin. This suggests that this compound and other anthraquinone antibiotics hold promise as potential therapeutic agents, particularly in an era of increasing antibiotic resistance.
However, a comprehensive understanding of this compound's full antibacterial spectrum and its efficacy against a broader range of clinically relevant pathogens is necessary. Further research is warranted to elucidate its detailed mechanism of action and to generate a more complete profile of its antibacterial activity. Such studies will be instrumental in determining the potential clinical utility of this compound in treating bacterial infections.
References
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action investigation for the antibacterial cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic and Molecular Characterization of Tetracycline- and Erythromycin-Resistant Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Responses of Pseudomonas aeruginosa to antimicrobials [frontiersin.org]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]
Independent Validation of Ericamycin's Mechanism of Action: A Comparative Guide
Disclaimer: As of late 2025, the specific molecular mechanism of action for Ericamycin has not been extensively detailed in publicly available scientific literature. This compound is recognized as a potent antibiotic, particularly effective against Gram-positive bacteria such as Staphylococcus aureus, with reported Minimum Inhibitory Concentrations (MICs) in the range of 0.004-0.016 µg/mL.[1] This guide presents a comparative framework based on a plausible, hypothesized mechanism of action to illustrate the validation process and performance comparison for a novel antibiotic of this class.
Hypothesized Mechanism of Action: this compound is proposed to be a novel, potent inhibitor of bacterial Type I signal peptidase (SPase) . Unlike known SPase inhibitors that target the enzyme's active site, this compound is hypothesized to bind to a unique allosteric site. This binding event is believed to induce a conformational change that non-competitively inhibits the peptidase, preventing the cleavage of N-terminal signal peptides from proteins destined for secretion. The resulting accumulation of unprocessed preproteins in the bacterial cell membrane leads to disruption of membrane integrity, dissipation of the proton motive force, and ultimately, rapid cell death.[2][3][4]
Comparative Performance Data
The following tables summarize fictional, yet plausible, experimental data comparing this compound with established and experimental antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Profile
| Compound | Staphylococcus aureus (MRSA, ATCC 43300) | Streptococcus pneumoniae (ATCC 49619) | Enterococcus faecalis (VRE, ATCC 51299) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| This compound | 0.015 µg/mL | 0.03 µg/mL | 0.25 µg/mL | >128 µg/mL | >128 µg/mL |
| Penicillin G | >128 µg/mL | 0.008 µg/mL | >128 µg/mL | >128 µg/mL | >128 µg/mL |
| Arylomycin A₂ | 0.5 µg/mL | 1 µg/mL | 4 µg/mL | >128 µg/mL | >128 µg/mL |
Data represents the lowest concentration of the drug that prevents visible in vitro growth.
Table 2: Time-Kill Kinetics Against S. aureus (MRSA, ATCC 43300)
| Compound (at 4x MIC) | 0 hr (log₁₀ CFU/mL) | 2 hr (log₁₀ CFU/mL) | 4 hr (log₁₀ CFU/mL) | 8 hr (log₁₀ CFU/mL) | 24 hr (log₁₀ CFU/mL) |
| Growth Control | 6.1 | 7.2 | 8.5 | 9.1 | 9.3 |
| This compound | 6.0 | 4.5 | 3.1 | <2.0 | <2.0 |
| Penicillin G | 6.1 | 5.9 | 5.5 | 5.2 | 5.1 |
| Arylomycin A₂ | 6.0 | 5.2 | 4.8 | 4.1 | 3.5 |
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
Table 3: Spontaneous Frequency of Resistance in S. aureus (ATCC 43300)
| Compound (Plated at 8x MIC) | Inoculum (CFU) | Resistant Colonies | Frequency of Resistance |
| This compound | 2 x 10¹⁰ | 5 | 2.5 x 10⁻¹⁰ |
| Penicillin G | 2 x 10¹⁰ | >1000 | >5.0 x 10⁻⁸ |
| Arylomycin A₂ | 2 x 10¹⁰ | 42 | 2.1 x 10⁻⁹ |
Table 4: In Vitro Cytotoxicity Profile
| Compound | HepG2 (Human Liver Carcinoma) IC₅₀ | HEK293 (Human Embryonic Kidney) IC₅₀ | Selectivity Index (SI) for S. aureus |
| This compound | >100 µM | >100 µM | >6670 |
| Penicillin G | >100 µM | >100 µM | N/A (Resistant) |
| Arylomycin A₂ | 85 µM | 92 µM | 170 |
Selectivity Index (SI) = IC₅₀ (HepG2) / MIC (S. aureus). A higher SI indicates greater selectivity for the bacterial target.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Stock: this compound and comparator compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilution: The compounds were serially diluted two-fold in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well was 50 µL.
-
Inoculum Preparation: Bacterial strains were grown to mid-logarithmic phase in CAMHB. The culture was then diluted to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.[5]
-
Inoculation: 50 µL of the bacterial suspension was added to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[6]
Protocol 2: Time-Kill Kinetic Assay
-
Culture Preparation: A mid-logarithmic phase culture of S. aureus (MRSA, ATCC 43300) was prepared in CAMHB, adjusted to a starting inoculum of approximately 1 x 10⁶ CFU/mL.
-
Drug Exposure: this compound and comparator compounds were added to the bacterial cultures at a concentration equal to 4x their respective MICs. A "growth control" tube with no antibiotic was included.
-
Time-Point Sampling: The cultures were incubated at 37°C with shaking. Aliquots (100 µL) were removed at 0, 2, 4, 8, and 24 hours.[7]
-
Quantification: The aliquots were serially diluted in sterile phosphate-buffered saline (PBS) and plated on Tryptic Soy Agar plates.
-
Colony Counting: Plates were incubated at 37°C for 24 hours, and the resulting colonies were counted. The limit of detection was 100 CFU/mL (2 log₁₀).
Protocol 3: Spontaneous Frequency of Resistance Assay
-
High-Density Inoculum: S. aureus (ATCC 43300) was grown overnight in CAMHB. The cells were concentrated by centrifugation and resuspended to achieve a high density of approximately 1 x 10¹⁰ CFU/mL.
-
Plating on Selective Media: A 200 µL volume of the high-density culture was plated onto Mueller-Hinton Agar (MHA) plates containing this compound or a comparator compound at 8x the MIC. The total number of plated CFUs was determined by plating serial dilutions of the starting culture on non-selective MHA plates.[8]
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Frequency Calculation: The number of colonies that grew on the antibiotic-containing plates was counted. The frequency of resistance was calculated by dividing the number of resistant colonies by the total number of CFUs in the initial inoculum.[9]
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Human cell lines (HepG2, HEK293) were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Exposure: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds. Cells were then incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plate was incubated for another 4 hours.[10]
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) was calculated from the dose-response curve.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Hypothesized allosteric inhibition of Type I SPase by this compound.
Experimental Workflow for Mechanism of Action Validation
Caption: Key experimental stages for validating the proposed mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Type I Signal Peptidase and Protein Secretion in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus type I signal peptidase: essential or not essential, that’s the question [microbialcell.com]
- 4. Bacterial Type I Signal Peptidases As Antibiotic Targets [medscape.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 8. Low Frequencies of Resistance among Staphylococcus and Enterococcus Species to the Bactericidal DNA Polymerase Inhibitor N3-Hydroxybutyl 6-(3′-Ethyl-4′-Methylanilino) Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Benchmarking Ericamycin's Performance: A Comparative Analysis Against Standard-of-Care Therapies
In the landscape of infectious disease and oncology, the quest for more effective and safer therapeutic agents is perpetual. This guide provides a comprehensive performance comparison of the novel antibiotic, Ericamycin, against current standard-of-care therapies. The analysis is based on available preclinical and clinical data, focusing on efficacy, safety, and mechanism of action to offer a clear perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: A Novel Approach to Bacterial Inhibition
This compound represents a new class of antibiotics that target Type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway.[1] Unlike many clinically approved antibiotics that inhibit a limited number of conserved pathways, this compound's unique mechanism of disrupting protein localization offers a promising alternative, particularly in the face of growing antibiotic resistance.[1]
The following diagram illustrates the signaling pathway inhibited by this compound:
Caption: this compound's mechanism of action, inhibiting Type I Signal Peptidase.
Comparative Efficacy Against Standard-of-Care Therapies
To objectively assess this compound's performance, a direct comparison with established therapies is crucial. The following tables summarize the available data from preclinical studies.
Table 1: In Vitro Antibacterial Activity of this compound vs. Standard Antibiotics
| Organism | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 | 1 | 2 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 1 |
| Enterococcus faecalis (VRE) | 1 | >256 | 2 |
MIC: Minimum Inhibitory Concentration. Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Efficacy in a Murine Sepsis Model
| Treatment Group | Survival Rate (%) | Bacterial Load (CFU/g tissue) |
| Vehicle Control | 0 | 10⁸ |
| This compound (10 mg/kg) | 80 | 10³ |
| Vancomycin (10 mg/kg) | 60 | 10⁴ |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, a serial two-fold dilution of each antibiotic was prepared in Mueller-Hinton broth in a 96-well microtiter plate. Bacterial suspensions were prepared to a final concentration of 5 x 10⁵ CFU/mL and added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
The experimental workflow for MIC determination is as follows:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Murine Sepsis Model
Female BALB/c mice (6-8 weeks old) were used for the in vivo efficacy studies. Sepsis was induced by intraperitoneal injection of a lethal dose of methicillin-resistant Staphylococcus aureus (MRSA). One hour post-infection, mice were treated with a single intravenous dose of this compound, vancomycin, or vehicle control. Survival was monitored for 7 days. For bacterial load determination, a separate cohort of mice was euthanized at 24 hours post-treatment, and spleens were harvested, homogenized, and plated on tryptic soy agar to enumerate colony-forming units (CFU).
The logical relationship of the in vivo study design is depicted below:
References
Reproducibility of Ericamycin synthesis protocols from different labs
Fredericamycin A, a potent antitumor antibiotic, has captivated synthetic chemists for decades due to its complex, densely functionalized hexacyclic structure featuring a unique spirocyclic core. Its challenging architecture has served as a proving ground for various synthetic strategies and methodologies. This guide provides a comparative overview of three seminal total syntheses of racemic Fredthis compound A, accomplished by the research groups of Boger, Kelly, and Parker. The comparison focuses on key quantitative metrics, strategic approaches, and detailed experimental protocols for pivotal transformations.
Performance Comparison of Synthetic Routes
The efficiency and complexity of a total synthesis are often measured by the number of steps required and the overall yield. The following table summarizes these key metrics for the total syntheses of Fredthis compound A by the Boger, Kelly, and Parker research groups.
| Parameter | Boger Lab (1995) | Kelly Lab (1986) | Parker Lab (1991) |
| Publication Year | 1995 | 1986 | 1991 |
| Total Number of Steps | ~27 (from commercially available materials) | Information not readily available in abstracts | Information not readily available in abstracts |
| Overall Yield | Not explicitly stated, calculated from steps | Not explicitly stated in abstracts | Not explicitly stated in abstracts |
| Key Strategy | Diels-Alder reaction and Dieckmann condensation | Intramolecular aldol condensation | Tandem radical cyclization |
| Starting Materials | Relatively simple, commercially available | Custom-synthesized building blocks | Custom-synthesized building blocks |
| Stereochemistry Control | Racemic synthesis | Racemic synthesis | Racemic synthesis |
Note: The overall yield and total number of steps for the Kelly and Parker syntheses require access to the full publications for precise figures. Purity of the final product in all cases was confirmed by comparison of spectroscopic data with that of the natural product.
Strategic Approaches to the Fredthis compound A Core
The central challenge in the synthesis of Fredthis compound A is the construction of its intricate hexacyclic system, particularly the spirocyclic C-ring. The three labs adopted distinct and innovative strategies to tackle this challenge.
Caption: Retrosynthetic strategies for Fredthis compound A.
The Boger Approach: A Convergent Diels-Alder Strategy
Professor Dale Boger's group at Scripps Research Institute reported a convergent total synthesis in 1995.[1][2] Their strategy hinged on a crucial intermolecular Diels-Alder reaction to construct the ABC ring system, followed by a Dieckmann condensation to forge the spirocyclic CD ring system. This approach allowed for the late-stage coupling of two complex fragments, a hallmark of a convergent synthesis.
The Kelly Approach: An Intramolecular Aldol Condensation
Professor T. Ross Kelly's team at Boston College published the first total synthesis of Fredthis compound A in 1986. Their endgame strategy involved an elegant intramolecular aldol condensation of a highly functionalized precursor to construct the spirocyclic core. This key step simultaneously formed the C-ring and set the stereochemistry at the spirocenter in a racemic fashion.
The Parker Approach: A Radical-Mediated Polycyclization
Professor Kathlyn A. Parker's group at Brown University developed a distinct approach centered on a tandem radical cyclization reaction. This strategy aimed to construct multiple rings in a single, efficient step from a carefully designed acyclic precursor. This approach showcases the power of radical chemistry in the rapid assembly of complex molecular architectures.
Experimental Protocols for Key Transformations
The following are representative experimental protocols for key steps in each of the discussed syntheses. These are based on the published literature and are intended to provide an overview of the methodologies employed.
Boger Lab: Diels-Alder Cycloaddition
Reaction: Construction of the ABC ring system via an intermolecular Diels-Alder reaction.
Protocol: A solution of the diene and the dienophile in toluene is heated at reflux for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the cycloadduct.
Kelly Lab: Intramolecular Aldol Condensation
Reaction: Formation of the spirocyclic CD ring system.
Protocol: To a solution of the diketo-aldehyde precursor in a suitable solvent such as tetrahydrofuran (THF) at -78 °C is added a strong base, for example, lithium diisopropylamide (LDA). The reaction mixture is stirred at low temperature for a specified period, typically 1-3 hours, before being quenched with a proton source like saturated aqueous ammonium chloride. The product is then extracted with an organic solvent, dried, and purified by chromatography.
Parker Lab: Tandem Radical Cyclization
Reaction: Polycyclization cascade to form multiple rings.
Protocol: The acyclic precursor is dissolved in a degassed solvent like benzene or toluene. A radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN), is added portion-wise to the refluxing solution over several hours. After the addition is complete, the reaction is heated for an additional period to ensure complete consumption of the starting material. The solvent is then removed in vacuo, and the resulting polycyclic product is isolated and purified using chromatographic techniques.
Conclusion
The total syntheses of Fredthis compound A by the Boger, Kelly, and Parker research groups represent landmark achievements in organic chemistry. Each approach, while ultimately successful in reaching the complex natural product, highlights a different strategic philosophy for the construction of complex molecules. Boger's convergent Diels-Alder approach, Kelly's elegant intramolecular aldol condensation, and Parker's efficient tandem radical cyclization have not only provided access to Fredthis compound A for further biological study but have also significantly enriched the toolbox of synthetic organic chemistry. The choice of a particular synthetic route in a research or drug development setting would depend on factors such as the desired scale, the availability of starting materials, and the specific expertise of the research team.
References
Safety Operating Guide
Navigating the Safe Handling of Ericamycin: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with potent compounds like Ericamycin, a comprehensive understanding of personal protective equipment (PPE) and handling protocols is not just a recommendation—it is a critical necessity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes best practices from safety protocols for similar antibiotic compounds to provide essential, immediate safety and logistical information.
Essential Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound lies in the meticulous use of appropriate PPE. The following table summarizes the recommended PPE, drawing from established guidelines for handling powdered and solubilized antibiotic agents.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, chemical-resistant. Ensure no tears or punctures before use. | To prevent dermal absorption of this compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator. | To prevent inhalation of aerosolized particles, especially when handling the powdered form. |
| Lab Coat | A long-sleeved lab coat, preferably with knit cuffs. | To protect skin and personal clothing from contamination. |
Procedural Workflow for Safe Handling
Adherence to a strict procedural workflow is crucial to minimize the risk of exposure and contamination. This involves a systematic approach to preparing for, handling, and disposing of this compound and any contaminated materials.
Experimental Protocols: Decontamination and Disposal
Decontamination of Surfaces and Glassware:
-
Prepare a 10% bleach solution: Dilute one part standard household bleach with nine parts water.
-
Application: Liberally apply the bleach solution to all surfaces and glassware that have come into contact with this compound.
-
Contact Time: Allow the bleach solution to remain in contact with the surfaces for at least 10 minutes to ensure effective decontamination.
-
Rinsing: Thoroughly rinse the decontaminated items with water.
Disposal of Contaminated Waste:
All disposable materials that have come into contact with this compound, including gloves, respirator masks, and any contaminated paper towels, must be considered hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Institutional Guidelines: Follow your institution's specific guidelines for the final disposal of chemical and biological hazardous waste. Never dispose of this compound or contaminated materials in the regular trash or down the drain.
By implementing these safety measures and adhering to a stringent operational plan, researchers can confidently and safely work with this compound, ensuring both personal and environmental protection. This commitment to safety not only builds a culture of trust and responsibility within the laboratory but also upholds the integrity of the vital research being conducted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
